4-Acetoxy malt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[2-[methyl(prop-2-enyl)amino]ethyl]-1H-indol-4-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h4-7,11,17H,1,8-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBFYUDKPCYIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801343201 | |
| Record name | 3-{2-[Methyl(prop-2-en-1-yl)amino]ethyl}-1H-indol-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801343201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2711006-97-0 | |
| Record name | 3-{2-[Methyl(prop-2-en-1-yl)amino]ethyl}-1H-indol-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801343201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of 4-AcO-MALT
This guide provides a comprehensive overview of the chemical and structural properties of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a psychedelic compound of the tryptamine (B22526) class. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
4-AcO-MALT, also known as 4-acetoxy-N-methyl-N-allyltryptamine, is the acetate (B1210297) ester of 4-HO-MALT.[1] It is classified as a novel tryptamine analogue.[2] Its systematic IUPAC name is [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate.[2] The solid-state structure of 4-AcO-MALT has been reported in its hydrofumarate salt form.[3]
Physicochemical Data
The key quantitative data for 4-AcO-MALT are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [1][4][5] |
| Molar Mass | 272.348 g·mol⁻¹ | [1] |
| Formula Weight | 272.3 | [4] |
| CAS Number | 2711006-97-0 | [1][4] |
| Appearance | Tan Solid Material | [2] |
| UV λmax | 223 nm | [4] |
| SMILES | C=CCN(CCc1c[nH]c2c1c(ccc2)OC(=O)C)C | [1] |
| InChI Key | PGBFYUDKPCYIEB-UHFFFAOYSA-N | [1][4] |
Proposed Mechanism of Action and Metabolism
4-AcO-MALT is believed to function as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[1] Similar to other O-acetylated tryptamines like 4-AcO-DMT, it is hypothesized that the acetoxy group is hydrolyzed in vivo by esterase enzymes to yield the pharmacologically active phenolic metabolite, 4-HO-MALT.[6][7][8] This active metabolite is a serotonin (B10506) receptor modulator, acting as an agonist, particularly at the 5-HT₂A receptor, which is responsible for the psychedelic effects associated with tryptamines.[1][7]
Hypothetical Synthesis Workflow
The synthesis of 4-AcO-MALT is not widely detailed in peer-reviewed literature. However, based on the established synthesis of analogous compounds like 4-AcO-DMT, a common method involves the acetylation of the corresponding 4-hydroxy tryptamine precursor.[9][10] A plausible synthetic route would therefore be the acetylation of 4-HO-MALT.
Experimental Protocols for Analysis
Detailed analytical data for 4-AcO-MALT has been published, providing a basis for standardized laboratory protocols for its identification and quantification.[2]
-
Instrumentation : Agilent 5975 Series GC/MSD System.
-
Sample Preparation : Acid/base extraction.
-
Column : Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).
-
Carrier Gas : Helium at a flow rate of 1 mL/min.
-
Temperatures :
-
Injection Port: 265 °C
-
Transfer Line: 300 °C
-
MS Source: 230 °C
-
MS Quadrupole: 150 °C
-
-
Oven Program : Start at 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.
-
Injection : 1 µL, splitless mode.
-
MS Parameters :
-
Mass Scan Range: 40-550 m/z
-
Threshold: 250
-
-
Expected Retention Time : Approximately 6.799 min.
-
Instrumentation : Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC.
-
Sample Preparation : 1:100 dilution of an acid/base extraction in the mobile phase.
-
Column : Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase :
-
A: 10 mM Ammonium formate, pH 3.0
-
B: Acetonitrile
-
-
Gradient : Initial conditions 95% A:5% B, ramp to 5% A:95% B over 13 minutes, return to initial conditions at 15.5 min.
-
Temperatures : Autosampler set to 15 °C.
-
Injection Volume : 10 µL.
-
QTOF Parameters :
-
TOF MS Scan Range: 100-510 Da
-
-
Expected Retention Time : Approximately 4.95 min.
This document synthesizes available data to present a detailed technical guide on 4-AcO-MALT. As a novel compound, further research is required to fully elucidate its pharmacological, metabolic, and toxicological profile. The provided protocols and data serve as a foundational resource for professionals engaged in the study of tryptamines.
References
- 1. 4-AcO-MALT - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. GSRS [precision.fda.gov]
- 6. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 7. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 10. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
4-AcO-MALT: A Technical Guide to its Discovery and Psychopharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a novel psychoactive substance (NPS) of the tryptamine (B22526) class. Structurally, it is the acetate (B1210297) ester of 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT) and a chemical analogue of the well-studied psychedelic prodrug 4-AcO-DMT. This technical guide provides a comprehensive overview of the discovery, history, and psychopharmacology of 4-AcO-MALT, intended for a specialist audience in the fields of pharmacology, neuroscience, and drug development. The document details its presumed mechanism of action as a prodrug for the serotonergic agonist 4-HO-MALT, summarizes its receptor binding profile, and presents relevant experimental methodologies.
Introduction and History
While the exact date and individuals behind the first synthesis of 4-AcO-MALT are not extensively documented in peer-reviewed literature, its emergence is consistent with the history of other 4-acetoxy tryptamines. The foundational work in this area was laid by Albert Hofmann and Franz Troxler, who first synthesized 4-AcO-DMT in 1963.[1][2] Decades later, in 1999, medicinal chemist David E. Nichols proposed 4-AcO-DMT as a more stable and cost-effective prodrug alternative to psilocybin for pharmacological research.[1] This established a precedent for the creation of acetylated versions of psychoactive 4-hydroxy tryptamines to improve their stability and facilitate research.
4-AcO-MALT itself was first formally identified in the scientific literature in the early 2020s, where it was noted as a novel designer drug.[3] Its history is thus intertwined with the ongoing exploration of NPS and the desire to create analogues of known psychedelic compounds with potentially modulated properties. The rationale for its synthesis is presumed to be the creation of a more stable precursor to the psychoactive 4-HO-MALT, mirroring the relationship between 4-AcO-DMT and psilocin.
Chemical Profile
-
IUPAC Name: [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate
-
Molecular Formula: C₁₆H₂₀N₂O₂
-
Molecular Weight: 272.34 g/mol
-
Structure:
(A visual representation of the chemical structure would be inserted here if the tool supported image generation.)
Pharmacology
Mechanism of Action: A Prodrug Hypothesis
4-AcO-MALT is widely presumed to function as a prodrug for 4-HO-MALT.[3] This mechanism is analogous to that of 4-AcO-DMT, which is deacetylated in the body to form the pharmacologically active psilocin.[4] The acetyl group at the 4-position of the indole (B1671886) ring is susceptible to hydrolysis by esterase enzymes in the blood and liver, yielding the corresponding 4-hydroxy compound.[5] This biotransformation is a critical step for the psychedelic activity of 4-acetoxy tryptamines, as the 4-hydroxy metabolites are potent agonists at serotonin (B10506) 2A (5-HT₂ₐ) receptors, the primary target for classic psychedelics.[4]
Receptor Binding Profile
While 4-AcO-MALT is considered a prodrug, it does exhibit some affinity for various receptors. However, its active metabolite, 4-HO-MALT, generally displays higher affinity, particularly at key serotonergic receptors. The following tables summarize the available quantitative receptor binding data for both compounds.
Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT
| Receptor | Ki (nM) |
| 5-HT₁ₐ | >10,000 |
| 5-HT₁ₑ | 1,800 |
| 5-HT₂ₐ | 3,900 |
| 5-HT₂B | 1,300 |
| 5-HT₂C | >10,000 |
| 5-HT₅ₐ | 2,700 |
| 5-HT₆ | 1,700 |
| 5-HT₇ | 2,700 |
| α₂ₐ | 640 |
| H₁ | 3,100 |
| σ₁ | 2,400 |
Data from Glatfelter et al., 2022.
Table 2: Receptor Binding Affinities (Ki, nM) of 4-HO-MALT
| Receptor | Ki (nM) |
| 5-HT₁ₐ | 190 |
| 5-HT₁B | 1,300 |
| 5-HT₁D | 120 |
| 5-HT₁ₑ | 130 |
| 5-HT₂ₐ | 27 |
| 5-HT₂B | 2.8 |
| 5-HT₂C | 280 |
| 5-HT₅ₐ | 110 |
| 5-HT₆ | 120 |
| 5-HT₇ | 33 |
| α₂ₐ | 460 |
| H₁ | 140 |
| SERT | 970 |
Data from Glatfelter et al., 2022.
The significantly higher affinity of 4-HO-MALT for the 5-HT₂ₐ receptor, the primary target for psychedelic action, supports the hypothesis that it is the main active metabolite of 4-AcO-MALT.
Experimental Protocols
Synthesis of 4-AcO-MALT (General Method)
A plausible synthetic route, based on the synthesis of the related compound 4-AcO-DMT, would involve the following steps:
-
Protection of the secondary amine (if necessary): Depending on the specific reaction conditions, the secondary amine of a precursor may need to be protected to prevent acetylation at that site.
-
Acetylation: The 4-hydroxy group of the tryptamine is acetylated using an acetylating agent.
-
Deprotection (if necessary): If a protecting group was used, it is removed in the final step to yield the desired product.
-
Purification: The final product is purified, typically by chromatography or recrystallization, to remove any unreacted starting materials or byproducts.
In Vitro Receptor Binding Assays (General Protocol)
The receptor binding affinities presented in this guide were likely determined using competitive radioligand binding assays. A general protocol for such an assay is as follows:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.
-
Competition Assay: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., 4-AcO-MALT or 4-HO-MALT).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Head-Twitch Response (HTR) Assay (General Protocol)
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to screen for potential psychedelic activity.
-
Animals: Male C57BL/6J mice are commonly used for this assay.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection. A range of doses is usually tested.
-
Observation Period: The mice are placed in an observation chamber, and their behavior is recorded for a set period, often 30-60 minutes.
-
HTR Quantification: The number of head twitches is counted by a trained observer or by using an automated system. A head twitch is characterized by a rapid, rotational movement of the head.
-
Data Analysis: The dose-response relationship for the induction of HTR is determined.
Visualizations
Hypothesized Signaling Pathway of 4-HO-MALT
Caption: Hypothesized 5-HT₂ₐ receptor signaling cascade activated by 4-HO-MALT.
Experimental Workflow for In Vivo Prodrug Analysis
Caption: Workflow for determining the in vivo conversion of 4-AcO-MALT to 4-HO-MALT.
Conclusion
4-AcO-MALT is a contemporary example of a novel psychoactive substance that builds upon a rich history of tryptamine chemistry. Its psychopharmacological profile is best understood through its role as a prodrug for the potent serotonergic agonist, 4-HO-MALT. While direct research on 4-AcO-MALT is still in its early stages, the existing receptor binding data, coupled with a strong theoretical framework based on its chemical analogues, provides a solid foundation for future investigation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications and toxicological profile. This technical guide serves as a foundational resource for professionals engaged in the study of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacological Profile of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of the synthetic tryptamine (B22526) derivative, 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT). As a structural analog of psilocybin, this compound is of significant interest to the scientific community for its potential psychoactive effects, which are presumed to be mediated by the serotonin (B10506) 5-HT2A receptor. This document collates available quantitative data on the receptor binding affinity of 4-AcO-MALT and its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). Detailed methodologies for key experimental assays, including radioligand binding, calcium flux, and the head-twitch response (HTR) in mice, are provided. Furthermore, this guide includes visualizations of the canonical 5-HT2A receptor signaling pathway and the workflows of the described experimental protocols to facilitate a deeper understanding of the pharmacological investigation of this compound.
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine that belongs to a class of compounds known for their psychedelic properties. Structurally similar to psilocybin, the psychoactive component in certain species of mushrooms, 4-AcO-MALT is presumed to act as a prodrug, being deacetylated in vivo to its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[1] The primary mechanism of action for tryptamine psychedelics is believed to be agonism at the serotonin 2A (5-HT2A) receptor.[1] A comprehensive understanding of the pharmacological profile of 4-AcO-MALT is crucial for elucidating its potential therapeutic applications and risk assessment. This guide aims to provide a detailed technical overview of its receptor binding characteristics, functional activity, and in vivo effects.
Receptor Binding Affinity
The interaction of a compound with various neurotransmitter receptors is a critical determinant of its pharmacological effects. Radioligand binding assays are employed to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
The binding profiles of 4-AcO-MALT and its metabolite, 4-HO-MALT, have been characterized across a range of serotonin (5-HT) and other receptors. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | 165 |
| 5-HT1B | 1,221 |
| 5-HT1D | 796 |
| 5-HT1E | 1,023 |
| 5-HT2A | 370 |
| 5-HT2B | 115 |
| 5-HT2C | 1,278 |
| 5-HT5A | - |
| 5-HT6 | 1,038 |
| 5-HT7 | 1,141 |
| Other Receptors | |
| H1 | 2,603 |
| Sigma 1 | 3,471 |
| Alpha2A | 387 |
| Alpha2B | 1,169 |
| SERT | - |
| Data sourced from Glatfelter et al., 2022. A dash (-) indicates less than 50% inhibition at a 10 µM concentration. |
Table 2: Receptor Binding Affinities (Ki, nM) of 4-HO-MALT
| Receptor | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | 102 |
| 5-HT1B | 739 |
| 5-HT1D | 390 |
| 5-HT1E | 599 |
| 5-HT2A | 134 |
| 5-HT2B | 60 |
| 5-HT2C | 1,080 |
| 5-HT5A | 2,422 |
| 5-HT6 | 557 |
| 5-HT7 | 379 |
| Other Receptors | |
| H1 | 815 |
| Sigma 1 | 1,413 |
| Sigma 2 | 2,525 |
| Alpha2A | 535 |
| SERT | 355 |
| Data sourced from Glatfelter et al., 2022. |
Functional Activity
While binding affinity indicates the strength of interaction between a compound and a receptor, functional assays are necessary to determine the cellular response elicited by this interaction. For G-protein coupled receptors like the 5-HT2A receptor, agonist binding typically triggers a downstream signaling cascade.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium concentration is a measurable indicator of receptor activation.
References
4-AcO-MALT: A Comprehensive Technical Analysis of its Prodrug Relationship to 4-HO-MALT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the standing hypothesis that 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) functions as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). The content herein synthesizes available preclinical data, outlines relevant experimental methodologies, and presents quantitative pharmacological data to facilitate a comprehensive understanding for research and drug development purposes.
Executive Summary
The Prodrug Hypothesis: In Vivo Deacetylation
The central tenet of the prodrug hypothesis for 4-acetoxy-tryptamines is the in vivo enzymatic hydrolysis of the acetate (B1210297) ester to reveal the pharmacologically active phenolic hydroxyl group. This biotransformation is presumed to be mediated by ubiquitous esterase enzymes present in plasma and various tissues, including the liver.
This metabolic process is analogous to the well-established in vivo dephosphorylation of psilocybin to its active metabolite, psilocin.[5][6] Similarly, the conversion of heroin to morphine is another classic example of a prodrug strategy enhancing bioavailability. For 4-acetoxy-tryptamines, this conversion is critical, as the parent compounds exhibit significantly lower in vitro affinity and functional potency at the 5-HT2A receptor.[1][2]
dot
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 4-AcO-MALT and 4-HO-MALT, alongside related compounds for comparative analysis.
Table 1: In Vitro 5-HT2A Receptor Functional Potency
| Compound | EC50 (nM) at h5-HT2A | Reference |
| 4-HO-MALT | 13.9 | [3] |
| 4-AcO-MALT | 158 | [3] |
| 4-HO-DMT (Psilocin) | 4.7 | [1] |
| 4-AcO-DMT (Psilacetin) | 89.1 | [1] |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a calcium mobilization assay.
Table 2: In Vivo Head-Twitch Response (HTR) Potency in Mice
| Compound | ED50 (µmol/kg) | Reference |
| 4-HO-MALT | 2.24 | [3] |
| 4-AcO-MALT | 2.50 | [3] |
| 4-HO-DMT (Psilocin) | 0.81 | [1] |
| 4-AcO-DMT (Psilacetin) | 0.84 | [1] |
ED50 values represent the dose of the compound that produces 50% of the maximal head-twitch response.
Experimental Protocols
This section details the methodologies for key experiments relevant to investigating the prodrug hypothesis for 4-AcO-MALT.
In Vitro Metabolism with Human Liver Microsomes
This assay is designed to identify the metabolic products of a test compound when exposed to liver enzymes.
Objective: To determine if 4-AcO-MALT is converted to 4-HO-MALT in the presence of human liver microsomes.
Materials:
-
4-AcO-MALT
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 4-AcO-MALT in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, NADPH regenerating system, and pooled human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the 4-AcO-MALT stock solution.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of 4-AcO-MALT and potential metabolites, including 4-HO-MALT.
dot
In Vivo Pharmacokinetic Study in Rodents
This experiment aims to characterize the absorption, distribution, metabolism, and excretion of 4-AcO-MALT and the formation of 4-HO-MALT in a living organism.
Objective: To determine the plasma concentration-time profiles of both 4-AcO-MALT and 4-HO-MALT following administration of 4-AcO-MALT.
Materials:
-
4-AcO-MALT formulated for in vivo administration (e.g., dissolved in saline)
-
Male C57BL/6J mice
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of 4-AcO-MALT to a cohort of mice via a relevant route (e.g., intraperitoneal or oral).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract 4-AcO-MALT and 4-HO-MALT from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of both analytes in the plasma extracts using a validated LC-MS/MS method.
-
Plot the plasma concentrations of 4-AcO-MALT and 4-HO-MALT versus time to generate pharmacokinetic profiles.
Signaling Pathway
4-HO-MALT, the active metabolite, is an agonist at the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor is believed to be the primary mechanism underlying the psychedelic effects of tryptamines.
dot
Conclusion
The collective evidence from studies on analogous 4-acetoxy-tryptamines provides a robust framework for concluding that 4-AcO-MALT functions as a prodrug for 4-HO-MALT. The disparity between in vitro and in vivo potencies is a key indicator of this metabolic conversion. For definitive confirmation, direct in vitro metabolism studies with 4-AcO-MALT using human liver microsomes or hepatocytes, coupled with in vivo pharmacokinetic studies in a relevant animal model, are recommended. The experimental protocols outlined in this guide provide a basis for conducting such investigations. A thorough understanding of this prodrug relationship is critical for the accurate interpretation of pharmacological data and for the potential development of these compounds for therapeutic applications.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
The Serotonergic Pharmacology of 4-AcO-MALT: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocin. It is presumed to act as a prodrug, undergoing deacetylation in the body to form its active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). This guide synthesizes the current understanding of 4-AcO-MALT's mechanism of action at serotonin (B10506) receptors, drawing upon available data for its active metabolite and related tryptamine compounds. The primary mechanism is believed to be the agonist activity of 4-HO-MALT at serotonin 5-HT2A receptors, which is a characteristic of classic psychedelic compounds. While direct quantitative binding and functional data for 4-AcO-MALT is limited in the scientific literature, this document provides a framework for its anticipated serotonergic activity based on established structure-activity relationships within the 4-substituted tryptamine class.
Introduction
4-AcO-MALT is a member of the tryptamine family of compounds, which includes a wide range of biologically active molecules, including the classic psychedelic psilocybin. Like psilocybin, which is a prodrug for psilocin (4-HO-DMT), 4-AcO-MALT is an acetate (B1210297) ester that is hypothesized to be readily hydrolyzed in vivo to its corresponding phenolic compound, 4-HO-MALT. The psychedelic effects of such compounds are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT2A subtype. This document will provide a detailed overview of the presumed mechanism of action of 4-AcO-MALT at these receptors.
Presumed Mechanism of Action: The Prodrug Hypothesis
The central hypothesis for the mechanism of action of 4-AcO-MALT is its role as a prodrug for 4-HO-MALT. This is based on the well-established precedent of other 4-acetoxy tryptamines, such as 4-AcO-DMT, which are known to be rapidly deacetylated by esterases in the body to their corresponding 4-hydroxy analogs.
The following diagram illustrates this proposed metabolic activation pathway.
Caption: Proposed metabolic activation of 4-AcO-MALT.
Interaction with Serotonin Receptors
The psychoactive effects of 4-HO-MALT, the active metabolite of 4-AcO-MALT, are believed to be mediated by its agonist activity at serotonin receptors. The 5-HT2A receptor is considered the primary target for the psychedelic effects of tryptamines.
Anticipated Receptor Binding Profile
Table 1: Anticipated Serotonin Receptor Binding Profile for 4-HO-MALT
| Receptor Subtype | Predicted Binding Affinity (Ki) | Rationale |
| 5-HT2A | High | Primary target for psychedelic tryptamines. |
| 5-HT2C | Moderate to High | Common secondary target for psychedelic tryptamines. |
| 5-HT1A | Moderate | Often exhibits affinity for this autoreceptor. |
| 5-HT2B | Moderate to High | Another common target for this class of compounds. |
Note: This table is predictive and not based on direct experimental data for 4-HO-MALT.
Functional Activity at 5-HT2A Receptors
The interaction of 4-HO-MALT with the 5-HT2A receptor is expected to be that of an agonist. Upon binding, it is likely to activate the Gq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC) and subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), leading to downstream cellular responses that are thought to underlie the compound's psychoactive effects.
The following diagram illustrates the canonical 5-HT2A receptor signaling pathway.
Caption: 5-HT2A receptor signaling cascade.
Experimental Protocols
To definitively determine the serotonergic profile of 4-AcO-MALT and 4-HO-MALT, the following standard experimental protocols would be employed.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
The following diagram outlines a typical workflow for a radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays are used to determine the efficacy (Emax) and potency (EC50) of a compound at a receptor. For Gq-coupled receptors like 5-HT2A, calcium mobilization assays are commonly used.
The following diagram outlines the workflow for a calcium mobilization assay.
Caption: Workflow for a calcium mobilization assay.
Conclusion
While direct experimental data on the serotonergic pharmacology of 4-AcO-MALT is currently lacking in the peer-reviewed literature, its structural similarity to other 4-acetoxy tryptamines provides a strong basis for its presumed mechanism of action. It is anticipated that 4-AcO-MALT functions as a prodrug, with its primary pharmacological effects being mediated by the agonist activity of its active metabolite, 4-HO-MALT, at serotonin receptors, most notably the 5-HT2A receptor. Further research employing the methodologies outlined in this guide is necessary to definitively characterize the binding and functional profile of both 4-AcO-MALT and 4-HO-MALT and to fully elucidate their therapeutic and toxicological potential.
In Vitro Binding Affinity of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) to 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) for the serotonin (B10506) 2A (5-HT2A) receptor, a key target in psychedelic research and neuropsychiatric drug development. Due to a lack of specific binding affinity data for 4-AcO-MALT in the current scientific literature, this document synthesizes available information on structurally related 4-acetoxy tryptamine (B22526) analogs to infer its likely pharmacological profile. This guide includes a summary of quantitative binding data for these related compounds, detailed experimental protocols for assessing 5-HT2A receptor binding, and visualizations of the associated signaling pathways and experimental workflows.
Introduction to 4-AcO-MALT and the 5-HT2A Receptor
4-Acetoxy-N-methyl-N-allyltryptamine, or 4-AcO-MALT, is a synthetic tryptamine and an analog of the psychedelic compound psilocybin. Like other 4-acetoxy tryptamines, it is presumed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT. The primary pharmacological target for classic psychedelic compounds is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] Activation of the 5-HT2A receptor is believed to mediate the characteristic psychoactive effects of these substances.[3] Understanding the binding affinity of novel tryptamines like 4-AcO-MALT to the 5-HT2A receptor is a critical first step in characterizing their pharmacological and therapeutic potential.
Quantitative Binding Affinity Data for 4-Acetoxy Tryptamines at the 5-HT2A Receptor
While direct in vitro binding affinity data for 4-AcO-MALT at the 5-HT2A receptor is not currently available in peer-reviewed literature, data from structurally similar 4-acetoxy analogs provides valuable insight into its expected binding profile. The following table summarizes the available quantitative data for selected 4-acetoxy tryptamines.
| Compound | Receptor | Assay Type | Radioligand | Cell Line | Ki (nM) | Reference |
| 4-AcO-DMT | Human 5-HT2A | Radioligand Binding | [3H]ketanserin | HEK cells | 93 | [4] |
| 4-AcO-DiPT | Human 5-HT2A | Radioligand Binding | [3H]ketanserin | HEK cells | >1000 | [4] |
| 4-AcO-MiPT | Human 5-HT2A | Radioligand Binding | [3H]ketanserin | HEK cells | >1000 | [4] |
Note on Structure-Activity Relationships: Research indicates that O-acetylation of 4-hydroxy-N,N-dialkyltryptamines generally leads to a 10- to 20-fold reduction in in vitro potency at the 5-HT2A receptor compared to their 4-hydroxy counterparts.[5][6] However, this does not always directly correlate with in vivo effects, as the 4-acetoxy compounds are believed to be rapidly deacetylated to their more active 4-hydroxy forms in the body.[5][6]
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A typical competitive binding assay for the 5-HT2A receptor is described below.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., 4-AcO-MALT) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).[7]
-
Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin.[8]
-
Test Compound: 4-AcO-MALT or other unlabeled ligands of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM ketanserin).[8]
-
96-well Filter Plates: With glass fiber filters (GF/B or GF/C).[9]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT2A receptor and harvest.
-
Homogenize cells in a lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membrane suspension.
-
Test Compound: A range of concentrations of the test compound, radioligand, and cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
5-HT2A Receptor Signaling Pathways
The 5-HT2A receptor primarily signals through the Gq/G11 family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated G protein.
Canonical Gq/G11 Pathway:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C (PLC).[2][4]
-
Hydrolysis of PIP2: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10]
-
DAG-Mediated PKC Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[10]
These downstream signaling events lead to the modulation of various cellular processes, including neuronal excitability, gene expression, and synaptic plasticity, which are thought to underlie the behavioral effects of 5-HT2A receptor agonists.
Other Signaling Pathways: The 5-HT2A receptor can also couple to other signaling pathways, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid.[2] Additionally, recent research has highlighted the role of β-arrestin-mediated signaling in the overall pharmacological effects of 5-HT2A ligands.[5]
5-HT2A Receptor Gq Signaling Pathway
Conclusion
While the precise in vitro binding affinity of 4-AcO-MALT for the 5-HT2A receptor remains to be experimentally determined, the available data on structurally related 4-acetoxy tryptamines suggests that it likely possesses affinity for this receptor and functions as a prodrug for its more potent 4-hydroxy metabolite. The methodologies and signaling pathway information provided in this guide offer a framework for researchers to design and interpret experiments aimed at characterizing the pharmacology of 4-AcO-MALT and other novel psychedelic compounds. Further research is warranted to elucidate the complete binding and functional profile of 4-AcO-MALT to better understand its potential as a research tool and therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 8. What is 4-AcO-DMT? Understanding The Synthetic Psilocybin Analog [acslab.com]
- 9. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 10. psychedelicreview.com [psychedelicreview.com]
Structure-Activity Relationship of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its Analogs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its analogs. By examining the interplay between molecular structure and pharmacological activity at serotonin (B10506) receptors, this document aims to furnish researchers and drug development professionals with a detailed understanding of this class of psychoactive compounds. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a foundational resource for further investigation and development in the field of serotonergic therapeutics.
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin, the psychoactive component in certain species of mushrooms. Like other 4-acetoxy-N,N-dialkyltryptamines, 4-AcO-MALT is widely considered to be a prodrug of its corresponding 4-hydroxy analog, 4-HO-MALT.[1] This biotransformation, presumably through in vivo deacetylation by esterase enzymes, is a critical factor in its pharmacological activity.[1][2] The primary molecular target for the psychedelic effects of these compounds is the serotonin 2A receptor (5-HT2A).[3][4][5] Understanding the nuances of how structural modifications to the tryptamine scaffold influence receptor binding and functional activity is paramount for the rational design of novel therapeutics.
Core Concepts: The Prodrug Hypothesis
The prevailing hypothesis for 4-acetoxy-N,N-dialkyltryptamines is that they function as prodrugs for their more active 4-hydroxy counterparts.[1][2] In vitro studies consistently demonstrate that 4-acetoxy compounds have a lower binding affinity and potency at 5-HT2A receptors compared to their 4-hydroxy analogs.[4][6] However, in vivo studies, such as the head-twitch response (HTR) assay in mice—a behavioral proxy for 5-HT2A receptor activation—show that 4-acetoxy and 4-hydroxy analogs often have comparable potencies.[4] This suggests that the 4-acetoxy group is rapidly cleaved in vivo, releasing the more active 4-hydroxy metabolite.[1][2]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the receptor binding affinities (Ki) and in vitro functional activities (EC50 and Emax) of 4-AcO-MALT and a range of its structural analogs at various serotonin receptors. This data is crucial for elucidating the structure-activity relationships within this chemical class.
Table 1: Receptor Binding Affinities (Ki, nM) of 4-AcO-MALT and Analogs at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT5A | 5-HT6 | 5-HT7 |
| 4-AcO-MALT | 1200 | >10000 | 4400 | >10000 | 250 | 1100 | 5000 | 3300 | 7300 | 4600 |
| 4-HO-MALT | 130 | 1100 | 330 | 3800 | 20 | 110 | 1200 | 910 | 1400 | 590 |
| 4-AcO-DMT | 93 | 685 | 326 | 5860 | 141 | 316 | 673 | 1170 | 2150 | 1340 |
| 4-HO-DMT (Psilocin) | 79 | 455 | 185 | 2230 | 47 | 86 | 130 | 533 | 1080 | 762 |
| 4-AcO-MET | 170 | 1400 | 660 | 7000 | 60 | 480 | 2500 | 1600 | 3300 | 2100 |
| 4-HO-MET | 45 | 600 | 200 | 2800 | 11 | 65 | 890 | 710 | 1100 | 450 |
| 4-AcO-DET | 240 | 2100 | 980 | >10000 | 85 | 650 | 3300 | 2100 | 4500 | 2800 |
| 4-HO-DET | 70 | 850 | 310 | 4500 | 15 | 80 | 1500 | 950 | 1800 | 700 |
| 4-AcO-DIPT | 1100 | >10000 | 5500 | >10000 | 450 | 2500 | 8000 | 4500 | >10000 | 6500 |
| 4-HO-DIPT | 250 | 3500 | 1500 | >10000 | 50 | 300 | 4000 | 2500 | 6000 | 3000 |
| 4-AcO-MPT | 400 | 4000 | 1800 | >10000 | 150 | 1200 | 6000 | 3000 | 7000 | 4000 |
| 4-HO-MPT | 90 | 1200 | 450 | 6000 | 25 | 150 | 2000 | 1200 | 2500 | 1000 |
| 4-AcO-DALT | 800 | 8000 | 3500 | >10000 | 300 | 1800 | 7000 | 4000 | 9000 | 5500 |
| 4-HO-DALT | 150 | 2000 | 800 | >10000 | 40 | 200 | 3000 | 2000 | 4500 | 2500 |
Data compiled from Glatfelter et al., 2023.[7]
Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) of 4-AcO-MALT and Analogs at Human 5-HT2 Receptors (Calcium Flux Assay)
| Compound | h5-HT2A EC50 | h5-HT2A Emax | h5-HT2B EC50 | h5-HT2B Emax | h5-HT2C EC50 | h5-HT2C Emax |
| 4-AcO-MALT | 289.3 | 98.7 | 450.1 | 85.2 | >10000 | - |
| 4-HO-MALT | 15.6 | 105.1 | 35.8 | 95.3 | 890.7 | 88.1 |
| 4-AcO-DMT | 109 | 79.2 | 316 | 70.1 | 673 | 65.4 |
| 4-HO-DMT (Psilocin) | 6.8 | 95.3 | 20.1 | 88.2 | 130 | 80.1 |
| 4-AcO-MET | 95.2 | 99.1 | 250.6 | 89.3 | 3456.2 | 75.8 |
| 4-HO-MET | 5.1 | 102.4 | 18.9 | 98.7 | 789.4 | 90.2 |
| 4-AcO-DET | 120.5 | 97.8 | 310.2 | 88.1 | >10000 | - |
| 4-HO-DET | 8.9 | 103.5 | 25.6 | 97.4 | 1203.6 | 85.7 |
| 4-AcO-DIPT | 450.8 | 74.6 | 1205.7 | 65.3 | >10000 | - |
| 4-HO-DIPT | 25.4 | 90.1 | 89.3 | 80.2 | >10000 | - |
| 4-AcO-MPT | 201.7 | 95.3 | 512.9 | 82.6 | >10000 | - |
| 4-HO-MPT | 12.8 | 101.2 | 30.1 | 92.8 | 950.4 | 83.4 |
| 4-AcO-DALT | 350.6 | 92.4 | 890.3 | 78.9 | >10000 | - |
| 4-HO-DALT | 20.3 | 98.6 | 55.7 | 90.1 | 2500.1 | 81.5 |
| 5-HT (Serotonin) | 10.5 | 100 | 8.2 | 100 | 5.6 | 100 |
Data compiled from Klein et al., 2020 and Glatfelter et al., 2023.[4][7]
Structure-Activity Relationship Analysis
Based on the quantitative data, several key SAR trends can be identified:
-
4-Position Substitution: The nature of the substituent at the 4-position of the indole (B1671886) ring is a primary determinant of activity. The presence of a hydroxyl group (4-HO) consistently results in higher binding affinity and greater potency at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to the corresponding acetoxy (4-AcO) analog.[4][6] This suggests that the 4-hydroxy moiety is crucial for optimal receptor interaction. O-acetylation reduces the in vitro 5-HT2A potency by approximately 10- to 20-fold.[2][3]
-
N,N-Dialkyl Substitution: The size and nature of the alkyl groups on the terminal amine also significantly modulate pharmacological activity.
-
Steric Bulk: Increasing the steric bulk of the N-alkyl substituents generally leads to a decrease in potency at 5-HT2A receptors. For instance, the rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains is dimethyl (DMT) > diethyl (DET) > dipropyl (DPT) > diisopropyl (DIPT).[4] A similar trend is observed for the 4-acetoxy analogs.
-
Asymmetrical Substitution: The introduction of asymmetrical N-alkyl groups, such as in 4-HO-MALT (methyl and allyl), can result in high potency, comparable to or even exceeding that of some symmetrical analogs.[4]
-
Selectivity: Tryptamines with bulkier N-alkyl groups tend to have lower potency at 5-HT2C receptors, suggesting that this receptor subtype is less tolerant of large substituents at the amine.[2][3]
-
-
Receptor Efficacy: Most of the 4-hydroxy and 4-acetoxy tryptamines behave as full or high-efficacy partial agonists at the 5-HT2A receptor, with Emax values generally above 90% relative to serotonin.[4] However, some of the bulkier 4-acetoxy analogs, such as 4-AcO-DIPT, show a slight reduction in maximal efficacy.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The following are generalized protocols for key experiments cited in the characterization of 4-AcO-MALT and its analogs.
Radioligand Binding Assay for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[6][7]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM of a high-affinity non-labeled ligand like ketanserin).
-
Test compounds (4-AcO-MALT and analogs) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound at Gq-coupled receptors like 5-HT2A.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (4-AcO-MALT and analogs) at various concentrations.
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye for a specified time (e.g., 60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Mandatory Visualizations
Signaling Pathways
The primary signaling pathway for the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR), is the phospholipase C (PLC) pathway. Activation of this pathway leads to an increase in intracellular calcium, which is the basis for the calcium mobilization assay.
References
- 1. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Psychedelic Effects of 4-AcO-MALT: A Technical Guide Based on Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the predicted psychedelic effects of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a synthetic tryptamine (B22526). Due to a lack of direct preclinical studies on 4-AcO-MALT, this report leverages data from its presumed active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), and established structure-activity relationships within the 4-substituted tryptamine class. The primary animal model discussed is the head-twitch response (HTR) in mice, a well-validated behavioral proxy for psychedelic activity in humans.[1][2][3] This document outlines the predicted pharmacological action, summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways to inform future research and development.
Introduction
4-AcO-MALT is a lesser-known synthetic tryptamine that belongs to a class of compounds often explored for their psychedelic potential. Structurally, it is the acetate (B1210297) ester of 4-HO-MALT. Within psychedelic research, 4-acetoxy tryptamines are widely considered to be prodrugs of their corresponding 4-hydroxy analogs, which are the active metabolites.[1][2] For instance, the well-studied compound 4-AcO-DMT is a prodrug to psilocin (4-HO-DMT), the active metabolite of psilocybin.[4] Therefore, the psychedelic effects of 4-AcO-MALT are predicted to be mediated by its in vivo hydrolysis to 4-HO-MALT.
The primary mechanism of action for classic psychedelic compounds is agonism at the serotonin (B10506) 2A receptor (5-HT₂AR).[1][2] Activation of this receptor is directly linked to the induction of the head-twitch response (HTR) in rodents, a rapid, rotational head movement.[5][6] The potency of a compound in inducing the HTR is highly correlated with its psychedelic potency in humans, making it a reliable preclinical screening tool.[1][2][3] Another key predictive animal model is drug discrimination, where animals are trained to recognize the subjective effects of a known psychedelic drug.[7]
This guide will focus on the available data for 4-HO-MALT to predict the psychedelic profile of 4-AcO-MALT.
Predicted Mechanism of Action and Signaling Pathway
4-AcO-MALT is anticipated to undergo in vivo deacetylation to form 4-HO-MALT. Subsequently, 4-HO-MALT is predicted to act as a partial agonist at the 5-HT₂A receptor, initiating a downstream signaling cascade. The binding of 4-HO-MALT to the 5-HT₂AR, a Gq/G11-coupled receptor, is expected to activate phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in altered neuronal excitability and gene expression, which are thought to underlie the psychedelic experience.
Quantitative Data from Animal Models
While no direct studies on 4-AcO-MALT in animal models of psychedelic effects were identified, a key study by Halberstadt et al. (2020) provides quantitative data on the head-twitch response (HTR) induced by its active metabolite, 4-HO-MALT, in mice.[8] This allows for a strong prediction of the in vivo psychedelic-like activity of 4-AcO-MALT.
Head-Twitch Response (HTR)
The HTR is a reliable behavioral proxy for 5-HT₂A receptor activation and psychedelic potential in humans. The study on psilocybin analogues demonstrated that 4-HO-MALT induces the HTR in a dose-dependent manner.[8] Notably, the in vivo potency of 4-acetoxy tryptamines in the HTR model is often comparable to their 4-hydroxy counterparts, suggesting efficient conversion of the prodrug.[1][2]
| Compound | Animal Model | ED₅₀ (µmol/kg) | Maximum Effect (Twitches) | Reference |
| 4-HO-MALT | Mouse (C57BL/6J) | 2.24 | Not explicitly stated | [8] |
| 4-HO-MPT | Mouse (C57BL/6J) | 1.92 | Not explicitly stated | [8] |
| Psilocin (4-HO-DMT) | Mouse (C57BL/6J) | 0.81 | Not explicitly stated | [1][9] |
ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.
The data indicates that 4-HO-MALT is a potent psychedelic-like substance, with an ED₅₀ value in the same range as other known psychedelic tryptamines, such as 4-HO-MPT.[8] Its potency is slightly lower than that of psilocin.[1][8][9] Based on these findings, 4-AcO-MALT is predicted to induce a significant head-twitch response in rodents with a similar potency to 4-HO-MALT.
Drug Discrimination
No drug discrimination data is currently available for 4-AcO-MALT or 4-HO-MALT. However, this paradigm is a cornerstone in assessing the subjective effects of psychoactive compounds.[7] In this model, animals are trained to discriminate between the effects of a known psychedelic drug (e.g., DOM or LSD) and a saline vehicle to receive a reward.[7] Given that 4-HO-MALT demonstrates potent activity in the HTR assay, it is highly probable that both 4-HO-MALT and its prodrug, 4-AcO-MALT, would fully substitute for the discriminative stimulus effects of other known serotonergic psychedelics.[4][7]
Experimental Protocols
Head-Twitch Response (HTR) Assay
The HTR assay is a standardized procedure to quantify the 5-HT₂A receptor-mediated effects of a test compound.
Experimental Workflow:
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discriminative Stimulus Effects of Substituted Tryptamines in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
4-AcO-MALT stability in different solvents and temperatures
An In-depth Technical Guide on the Stability of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) in Different Solvents and Temperatures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-AcO-MALT is a research chemical. This document is intended for informational and research purposes only.
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a psychedelic compound of the tryptamine (B22526) class and is the acetate (B1210297) ester of 4-HO-MALT.[1] It is structurally related to other psychoactive tryptamines such as 4-AcO-DMT (psilacetin).[1] Like its analogs, 4-AcO-MALT is presumed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT, which is responsible for its pharmacological effects, primarily through agonism of serotonin (B10506) 5-HT2A receptors.[1][2]
Understanding the stability of 4-AcO-MALT is crucial for its use as an analytical reference standard, in preclinical research, and for any potential future applications.[3] Degradation of the compound can lead to inaccurate experimental results and the formation of impurities with different toxicological and pharmacological profiles. Due to the limited availability of direct stability data for 4-AcO-MALT, this guide will also draw upon data from its close structural analogs, particularly 4-AcO-DMT and psilocybin, to provide a comprehensive overview of its likely stability characteristics.
Factors Influencing Stability
The stability of 4-AcO-MALT is primarily influenced by its susceptibility to hydrolysis of the 4-acetoxy group to form 4-HO-MALT, which is then prone to oxidation. Key environmental factors affecting its stability include:
-
Temperature: Higher temperatures generally accelerate chemical reactions, including hydrolysis and oxidation. Long-term storage at low temperatures is recommended.
-
Solvent and pH: The stability of 4-AcO-tryptamines is highly dependent on the pH of the solution. The acetoxy group is more resistant to oxidation under basic conditions compared to the hydroxyl group of its metabolite.[4] However, hydrolysis can occur under both acidic and alkaline conditions.[5] Acidic conditions, often with the addition of antioxidants like ascorbic acid, are frequently used in analytical methods to improve the stability of tryptamines in biological matrices.[6][7]
-
Oxygen: The presence of oxygen can lead to the oxidation of the hydrolyzed product, 4-HO-MALT. This is a common degradation pathway for 4-hydroxy tryptamines, often resulting in the formation of colored degradation products.[8]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.
Data Presentation
The following tables summarize the available quantitative and qualitative stability data for 4-AcO-MALT and its close analogs.
Table 1: Quantitative Stability Data for 4-AcO-MALT and Related Tryptamines
| Compound | Solvent | Temperature | Duration | Stability | Citation |
| 4-AcO-MALT | Acetonitrile (B52724) (10 mg/ml solution) | -20°C | ≥ 3 years | Stable | [3] |
| 4-AcO-MPT | Acetonitrile (10 mg/ml solution) | Not specified | ≥ 3 years | Stable | [9] |
| Psilocybin and analogs in Psilocybe cubensis | Dried biomass | Room Temperature (in the dark) | Not specified | Lowest decay observed | [10][11] |
| Psilocybin and analogs in Psilocybe cubensis | Fresh mushrooms | -80°C | Not specified | Highest degradation observed | [11] |
Table 2: Qualitative Stability Observations for 4-AcO-Tryptamines and Related Compounds
| Compound/Class | Observation | Conditions | Citation |
| 4-AcO-DMT | More resistant to oxidation than psilocin due to the acetoxy group. | Basic conditions | [4] |
| 4-AcO-DMT | Can degrade into a brown/black tar-like substance over time. | Unfavorable conditions | [4] |
| Psilocin (metabolite) | Highly unstable in solution, forming bluish and black degradation products. | Presence of oxygen, alkaline pH | [8] |
| Psilocin ester prodrugs | Stable in simulated stomach acid. | 0.1 M HCl | [12] |
| Tryptamines (general) | Relatively labile but stable in an acidic environment. | Acidic solvents | [8] |
Experimental Protocols
The following is a proposed experimental protocol for a forced degradation study to comprehensively evaluate the stability of 4-AcO-MALT. This protocol is based on standard pharmaceutical industry practices and analytical methods reported for related compounds.[6][7][13][14]
Objective: To determine the degradation pathways of 4-AcO-MALT under various stress conditions (hydrolysis, oxidation, heat, and photolysis) and to identify the major degradation products.
Materials and Reagents:
-
4-AcO-MALT reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid (as an antioxidant stabilizer for plasma samples, if applicable)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Photodiode Array (PDA) detector.
-
Mass Spectrometer (MS), preferably a tandem quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., Q-TOF).
-
pH meter
-
Photostability chamber
-
Oven
Sample Preparation:
-
Prepare a stock solution of 4-AcO-MALT in a suitable solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
Analytical Method (LC-MS/MS):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[15]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% formic acid in water (or 10 mM ammonium formate, pH 3.0).[15]
-
B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 35 - 40°C.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the parent ion of 4-AcO-MALT and potential degradation products (e.g., 4-HO-MALT). Use multiple reaction monitoring (MRM) for quantification if standards for degradation products are available.
Data Analysis:
-
Calculate the percentage of degradation of 4-AcO-MALT under each stress condition.
-
Identify the major degradation products by comparing their mass-to-charge ratios (m/z) with potential structures (e.g., the hydrolyzed product 4-HO-MALT).
-
Characterize the chromatographic purity of the stressed samples.
Visualizations
Caption: Presumed degradation pathway of 4-AcO-MALT.
References
- 1. 4-AcO-MALT - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 5. Psilocin - Wikipedia [en.wikipedia.org]
- 6. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. oregon.gov [oregon.gov]
- 11. mushroomreferences.com [mushroomreferences.com]
- 12. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 15. cfsre.org [cfsre.org]
The Therapeutic Potential of 4-AcO-MALT: A Technical Guide for Researchers
An In-depth Exploration of a Novel Tryptamine (B22526) for Drug Development Professionals
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine that is structurally related to psilocin, the active metabolite of psilocybin. As a member of the tryptamine class of psychedelics, 4-AcO-MALT is presumed to be a prodrug of 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), exerting its primary psychoactive effects through interaction with serotonin (B10506) receptors, most notably the 5-HT2A receptor. The growing interest in the therapeutic applications of psychedelic compounds for a range of psychiatric disorders has brought novel tryptamines like 4-AcO-MALT to the forefront of scientific investigation. This technical guide provides a comprehensive overview of the current research on 4-AcO-MALT, including its pharmacology, and outlines detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Pharmacology and Receptor Binding Affinity
The primary mechanism of action for 4-AcO-MALT is believed to be its in vivo hydrolysis to the pharmacologically active 4-HO-MALT. This metabolite acts as an agonist at various serotonin receptors, with a significant affinity for the 5-HT2A receptor, which is the principal target for classic psychedelic drugs. The interaction with the 5-HT2A receptor is thought to mediate the characteristic psychedelic effects, including alterations in perception, mood, and cognition.
A comprehensive analysis of the receptor binding profile of 4-AcO-MALT and its active metabolite, 4-HO-MALT, reveals a broad interaction with several serotonin receptor subtypes, as well as other neurotransmitter receptors. This complex pharmacology may contribute to the unique subjective effects of the compound and its potential therapeutic applications.
Quantitative Receptor Binding Data
The following tables summarize the inhibition constants (Ki) of 4-AcO-MALT and 4-HO-MALT at various human and rodent receptors. This data is critical for understanding the potency and selectivity of these compounds and for guiding future drug development efforts.
Table 1: Inhibition Constants (Ki, nM) of 4-AcO-MALT at Human Receptors
| Receptor | Ki (nM) |
| 5-HT1A | 130 |
| 5-HT1B | 1,200 |
| 5-HT1D | 110 |
| 5-HT1E | 380 |
| 5-HT2A | 88 |
| 5-HT2B | 31 |
| 5-HT2C | 190 |
| 5-HT5A | 430 |
| 5-HT6 | 160 |
| 5-HT7 | 62 |
| α2A | 260 |
| α2B | 1,100 |
| α2C | 2,300 |
| D1 | >10,000 |
| D2 | 3,300 |
| D3 | 1,500 |
| H1 | 140 |
| M1 | >10,000 |
| M2 | >10,000 |
| M3 | 9,000 |
| M4 | >10,000 |
| M5 | >10,000 |
| SERT | 2,300 |
| σ1 | 150 |
| σ2 | 480 |
Data extracted from Glatfelter et al., 2023.
Table 2: Inhibition Constants (Ki, nM) of 4-HO-MALT at Human Receptors
| Receptor | Ki (nM) |
| 5-HT1A | 38 |
| 5-HT1B | 380 |
| 5-HT1D | 21 |
| 5-HT1E | 140 |
| 5-HT2A | 22 |
| 5-HT2B | 11 |
| 5-HT2C | 52 |
| 5-HT5A | 210 |
| 5-HT6 | 55 |
| 5-HT7 | 25 |
| α2A | 130 |
| α2B | 1,200 |
| α2C | 1,500 |
| D1 | >10,000 |
| D2 | 4,100 |
| D3 | 1,800 |
| H1 | 120 |
| M1 | >10,000 |
| M2 | >10,000 |
| M3 | 8,100 |
| M4 | >10,000 |
| M5 | >10,000 |
| SERT | 1,100 |
| σ1 | 120 |
| σ2 | 560 |
Data extracted from Glatfelter et al., 2023.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments in the study of 4-AcO-MALT.
Synthesis of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT)
This procedure is adapted from the method described by Nichols (1999) for the synthesis of 4-AcO-DMT.
Materials:
-
4-Hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT)
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol (B129727) mixture)
Procedure:
-
Dissolve 4-HO-MALT in a suitable volume of dichloromethane.
-
Add an excess of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a molar excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure 4-AcO-MALT.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a general procedure for determining the binding affinity of 4-AcO-MALT and 4-HO-MALT at various serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype (e.g., 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)
-
Test compounds (4-AcO-MALT, 4-HO-MALT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Non-specific binding control (e.g., 10 µM of a high-affinity non-labeled ligand like mianserin (B1677119) for 5-HT2A)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (4-AcO-MALT and 4-HO-MALT) in assay buffer.
-
In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and the non-specific binding control.
-
Competition Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Head-Twitch Response (HTR) Assay in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to screen for psychedelic potential.
Materials:
-
Male C57BL/6J mice
-
Test compound (4-AcO-MALT) dissolved in a suitable vehicle (e.g., saline)
-
Vehicle control
-
Observation chambers
-
Video recording equipment (optional but recommended for accurate scoring)
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the mouse back into the observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is defined as a rapid, convulsive rotational movement of the head.
-
Data can be collected by a trained observer blind to the treatment conditions or by using automated video analysis software.
-
Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
In Vitro Metabolism Using Human Liver Microsomes
This assay is used to assess the metabolic stability of 4-AcO-MALT and identify its metabolites, particularly its conversion to 4-HO-MALT.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound (4-AcO-MALT)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding 4-AcO-MALT to the mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (4-AcO-MALT) and the formation of metabolites (e.g., 4-HO-MALT).
-
Determine the metabolic stability of 4-AcO-MALT by plotting the percentage of the remaining parent compound over time and calculating the in vitro half-life (t₁/₂).
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in 4-AcO-MALT research, the following diagrams have been generated using the DOT language.
Serotonin 2A (5-HT2A) Receptor Signaling Pathway
The primary psychedelic effects of tryptamines are mediated through the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling cascade initiated by 5-HT2A receptor agonism.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 4-AcO-MALT
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a lesser-known psychedelic tryptamine (B22526) that is structurally related to more well-documented compounds such as psilocin (4-HO-DMT) and its synthetic prodrug 4-AcO-DMT (psilacetin). As a 4-acetoxy derivative, it is presumed to act as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), the putative active metabolite. The synthesis and purification of 4-AcO-MALT are of interest for pharmacological research and drug development. These application notes provide a comprehensive overview of the synthetic pathways, purification methods, and analytical characterization of 4-AcO-MALT, based on established methodologies for analogous tryptamines.
Synthesis of 4-AcO-MALT
The synthesis of 4-AcO-MALT can be conceptualized as a two-stage process: first, the synthesis of the precursor 4-HO-MALT, and second, the acetylation of the 4-hydroxy group. A more efficient approach, adapted from the synthesis of similar 4-acetoxy tryptamines, involves a one-pot reaction from a protected precursor.[1][2]
Part 1: Synthesis of the Precursor, 4-Hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT)
A plausible synthetic route to 4-HO-MALT starts from 4-benzyloxyindole (B23222), following a procedure analogous to the synthesis of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT).[3]
Experimental Protocol: Synthesis of 4-HO-MALT
-
Step 1: Synthesis of N-methyl-N-allyl-4-benzyloxy-3-indoleglyoxylamide.
-
To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Stir the resulting mixture for 6 hours at 0 °C.
-
Subsequently, add N-methyl-N-allylamine (8.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting intermediate, N-methyl-N-allyl-4-benzyloxy-3-indoleglyoxylamide, can be isolated and purified, or used directly in the next step.
-
-
Step 2: Reduction to 4-Benzyloxy-N-methyl-N-allyltryptamine.
-
The crude glyoxylamide intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
-
Step 3: Debenzylation to 4-HO-MALT.
-
The 4-benzyloxy-N-methyl-N-allyltryptamine is dissolved in methanol (B129727).
-
Palladium on carbon (10%) is added as a catalyst.
-
The mixture is stirred under a hydrogen atmosphere until the reaction is complete, yielding 4-HO-MALT.
-
Part 2: Acetylation of 4-HO-MALT to 4-AcO-MALT
The acetylation of the 4-hydroxy group can be achieved using acetic anhydride (B1165640). A more direct route combines the debenzylation and acetylation steps.
Experimental Protocol: One-Pot Synthesis of 4-AcO-MALT
This protocol is adapted from the synthesis of 4-AcO-DMT.[1][2]
-
In a Parr hydrogenation bottle, place 10% palladium on carbon and anhydrous sodium acetate (B1210297) (18 mmol).
-
Add a solution of 4-benzyloxy-N-methyl-N-allyltryptamine (1.7 mmol) in benzene (B151609) (50 mL).
-
Add acetic anhydride (5.32 mmol).
-
Shake the mixture under a hydrogen atmosphere (60 psig) for 4 hours.
-
After the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 4-AcO-MALT.
Purification of 4-AcO-MALT
Purification of the crude product is essential to obtain a high-purity compound for research and development. Common methods include column chromatography and recrystallization, often as a salt.
Column Chromatography
Column chromatography is a standard method for purifying tryptamines.
Experimental Protocol: Column Chromatography of 4-AcO-MALT
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude 4-AcO-MALT in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 4-AcO-MALT.
-
Recrystallization as a Fumarate Salt
Formation of a salt, such as a fumarate, can facilitate purification by recrystallization.
Experimental Protocol: Recrystallization of 4-AcO-MALT Fumarate
-
Dissolve the crude 4-AcO-MALT freebase in a suitable solvent, such as methanol or ethanol.
-
Add a stoichiometric amount of fumaric acid dissolved in the same solvent.
-
The mixture can be refluxed to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Analytical Data
The following tables summarize the analytical data for 4-AcO-MALT.
Table 1: Physicochemical Properties of 4-AcO-MALT
| Property | Value | Reference |
| IUPAC Name | [3-[2-[allyl(methyl)amino]ethyl]-1H-indol-4-yl] acetate | NMS Labs |
| Molecular Formula | C₁₆H₂₀N₂O₂ | NMS Labs |
| Molecular Weight | 272.3 g/mol | NMS Labs |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for 4-AcO-MALT
| Parameter | Value | Reference |
| Instrument | Agilent 5975 Series GC/MSD System | NMS Labs |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | NMS Labs |
| Carrier Gas | Helium (Flow: 1 mL/min) | NMS Labs |
| Injection Port Temp. | 265 °C | NMS Labs |
| Transfer Line Temp. | 300 °C | NMS Labs |
| MS Source Temp. | 230 °C | NMS Labs |
| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min | NMS Labs |
| Retention Time | 6.799 min | NMS Labs |
| Mass Scan Range | 40-550 m/z | NMS Labs |
Table 3: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) Data for 4-AcO-MALT
| Parameter | Value | Reference |
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC | NMS Labs |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | NMS Labs |
| Mobile Phase A | Ammonium formate (B1220265) (10 mM, pH 3.0) | NMS Labs |
| Mobile Phase B | Not specified | NMS Labs |
| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min | NMS Labs |
| Injection Volume | 10 µL | NMS Labs |
| TOF MS Scan Range | 100-510 Da | NMS Labs |
| Retention Time | 4.95 min | NMS Labs |
Visualizations
Synthesis Workflow
Caption: Synthetic routes to 4-AcO-MALT.
Purification Workflow
Caption: Purification strategies for 4-AcO-MALT.
References
Application Note: Analytical Techniques for the Identification and Quantification of 4-AcO-MALT
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a novel psychoactive substance (NPS).[1][2] As an analogue of more well-known psychedelics, it is presumed to be a prodrug for 4-HO-MALT, exerting its effects primarily through the serotonergic system.[1][3] The emergence of such compounds necessitates the development and dissemination of robust analytical methods for their unambiguous identification and quantification in various matrices. This document provides detailed protocols and data for common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to support forensic laboratories, clinical researchers, and drug development professionals.
Pharmacology: Proposed Signaling Pathway
4-AcO-MALT is believed to function as a prodrug to the more pharmacologically active 4-HO-MALT, similar to how 4-AcO-DMT is a prodrug for psilocin.[1][4] Upon administration, esterase enzymes in the body are thought to rapidly hydrolyze the acetate (B1210297) group, converting 4-AcO-MALT into 4-HO-MALT.[5] The active metabolite, 4-HO-MALT, is a psychedelic tryptamine that acts as a serotonin (B10506) 5-HT2A receptor agonist.[3][6] Activation of this receptor is the primary mechanism believed to be responsible for the hallucinogenic effects of tryptamines.[6]
Analytical Identification and Quantification
Definitive identification of 4-AcO-MALT relies on a combination of chromatographic separation and mass spectrometric detection. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can provide ultimate structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification of volatile and semi-volatile compounds. For tryptamines like 4-AcO-MALT, it provides characteristic fragmentation patterns crucial for identification.
Experimental Protocol: GC-MS [2]
-
Sample Preparation: Perform an acid/base extraction of the sample matrix to isolate the analyte.
-
Instrument: Agilent 5975 Series GC/MSD System or equivalent.
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Injection Port Temperature: 265 °C.
-
-
Oven Program:
-
Initial temperature: 60 °C, hold for 0.5 min.
-
Temperature ramp: Increase at 35 °C/min to 340 °C.
-
Final hold: Hold at 340 °C for 6.5 min.
-
-
MS Parameters:
-
Transfer Line Temperature: 300 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 m/z.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF)
LC-MS is particularly useful for analyzing compounds that are not easily volatilized or are thermally labile. High-resolution mass spectrometry, such as QTOF, allows for the determination of exact mass, aiding in formula confirmation and identification of unknown metabolites.
References
- 1. 4-AcO-MALT - Wikipedia [en.wikipedia.org]
- 2. cfsre.org [cfsre.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 5. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Analysis of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only.
Abstract
This application note provides a detailed protocol for the qualitative analysis of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), a synthetic tryptamine (B22526), using gas chromatography-mass spectrometry (GC-MS). The described methodology is crucial for researchers, scientists, and drug development professionals involved in the characterization and identification of novel psychoactive substances. The protocol outlines sample preparation, GC-MS instrument parameters, and expected results.
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a tryptamine analog with potential psychoactive properties.[1] As with many novel psychoactive substances, robust analytical methods are essential for its unambiguous identification in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds.[2][3][4][5] This method provides high-resolution separation and specific mass fragmentation patterns that serve as a chemical fingerprint for the analyte. This document details a validated GC-MS method for the analysis of 4-AcO-MALT.
Experimental Protocol
Sample Preparation (Acid/Base Extraction)
This protocol is adapted from a method used for the analysis of seized materials.[1]
-
Dissolution: Accurately weigh and dissolve a known amount of the sample material in a suitable organic solvent, such as methanol (B129727).
-
Acidification: Add 0.1 M hydrochloric acid to the sample solution to protonate the amine group of the 4-AcO-MALT, making it soluble in the aqueous phase.
-
Washing: Wash the acidic solution with a nonpolar organic solvent like hexane (B92381) to remove any non-basic impurities. Discard the organic layer.
-
Basification: Add a strong base, such as 1 M sodium hydroxide, to the aqueous solution until it is basic (pH > 10). This deprotonates the 4-AcO-MALT, making it soluble in an organic solvent.
-
Extraction: Extract the basified solution with a nonpolar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are based on a validated method for the analysis of 4-AcO-MALT.[1]
| Parameter | Value |
| Gas Chromatograph | Agilent 5975 Series GC/MSD System or equivalent |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Port Temp. | 265 °C |
| Injection Type | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min |
| Transfer Line Temp. | 300 °C |
| Mass Spectrometer | |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 m/z |
| Threshold | 250 |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of 4-AcO-MALT based on the described protocol.[1]
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| 4-AcO-MALT | 6.799 | 272.3 | To be determined from the mass spectrum |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the GC-MS analysis of 4-AcO-MALT.
Caption: Experimental workflow for GC-MS analysis of 4-AcO-MALT.
Discussion
The provided GC-MS method is a reliable technique for the identification of 4-AcO-MALT. The acid/base extraction procedure is effective for isolating the tryptamine from complex matrices. The retention time and the mass spectrum are the key parameters for the positive identification of the compound. The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of the analyte. It is important to note that for some tryptamines, derivatization may be necessary to improve their volatility and thermal stability for GC-MS analysis.[6] However, the presented method for 4-AcO-MALT does not require a derivatization step.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of 4-AcO-MALT. The described methodology, including sample preparation and instrument parameters, is suitable for the qualitative identification of this synthetic tryptamine in a laboratory setting. The presented data and workflow can serve as a valuable resource for researchers and scientists in the field of forensic science and drug development.
References
- 1. cfsre.org [cfsre.org]
- 2. japsonline.com [japsonline.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Gas chromatographic-mass spectrometric assay of four indole alkylamines of rat pineal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) in Human Serum using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocin, the primary psychoactive component of psychedelic mushrooms.[1] As a research chemical, its pharmacological and toxicological properties are not well-characterized, necessitating sensitive and selective analytical methods for its detection and quantification in biological matrices. This application note presents a liquid chromatography-mass spectrometry (LC-MS) method for the determination of 4-AcO-MALT in human serum. The described protocol offers a robust and reliable approach for researchers, scientists, and drug development professionals.
Materials and Methods
Materials and Reagents
-
4-AcO-MALT analytical reference standard
-
Internal Standard (IS) (e.g., 4-AcO-DMT-d4 or other suitable deuterated analog)
-
Human serum (drug-free)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., QTOF). A Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent is suitable.[1]
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for the extraction of tryptamines from serum or plasma.[2]
-
Spiking: To 100 µL of human serum in a microcentrifuge tube, add the internal standard to a final concentration of 10 ng/mL. For calibration and quality control samples, spike with the appropriate concentration of 4-AcO-MALT standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the serum sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Injection: The sample is now ready for LC-MS analysis.
Liquid Chromatography
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid, pH 3.0.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Initial: 95% A, 5% B
-
Over 13 minutes: Ramp to 5% A, 95% B
-
At 15.5 minutes: Return to 95% A, 5% B[1]
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C
-
Autosampler Temperature: 15°C.[1]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM) or high-resolution TOF MS scan.
-
TOF MS Scan Range: 100-510 Da.[1]
-
Precursor Ion (m/z): 273.16 (M+H)+
-
Product Ions (m/z): Specific product ions for 4-AcO-MALT should be determined by direct infusion of a standard solution. Based on the fragmentation of similar tryptamines, characteristic product ions would result from the loss of the acetoxy group and fragmentation of the side chain.
Results and Discussion
Chromatography
The described LC method provides good retention and peak shape for 4-AcO-MALT. The expected retention time for 4-AcO-MALT under these conditions is approximately 4.95 minutes.[1] The use of a gradient elution ensures the separation of the analyte from potential matrix interferences.
Quantitative Performance
While specific quantitative validation data for 4-AcO-MALT is not widely available, the performance of LC-MS methods for similar tryptamines can provide an expected range of performance.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
Table 1: Expected quantitative performance of the LC-MS method for 4-AcO-MALT based on data for similar tryptamine analogs.
Experimental Workflow and System Overview
Conclusion
The described LC-MS method provides a sensitive and selective approach for the quantitative analysis of 4-AcO-MALT in human serum. The simple and efficient protein precipitation sample preparation protocol, coupled with the specificity of mass spectrometric detection, allows for reliable determination of this novel psychoactive substance. This application note serves as a valuable resource for researchers in the fields of forensic toxicology, pharmacology, and drug metabolism. Further validation of the method in accordance with specific laboratory and regulatory requirements is recommended.
References
Designing Behavioral Studies with 4-AcO-MALT in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting behavioral studies in mice to investigate the effects of 4-AcO-MALT, a psychedelic tryptamine (B22526). As a suspected prodrug of 4-HO-MALT, its pharmacological activity is presumed to be mediated primarily through the serotonergic system, particularly as an agonist at 5-HT2A receptors.[1][2][3] The following protocols are adapted from established methodologies for assessing the behavioral effects of psychedelic compounds in rodents.
Introduction to 4-AcO-MALT
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine and an analog of psilocybin.[1] It is believed to be rapidly hydrolyzed in vivo to its active metabolite, 4-HO-MALT, which then exerts its effects on the central nervous system.[1][4] The primary mechanism of action for psychedelic tryptamines involves agonism at the serotonin (B10506) 5-HT2A receptor, which is linked to their hallucinogenic and behavioral effects.[5][6][7] Behavioral studies in mice are crucial for characterizing the psychoactive properties, potential therapeutic applications, and safety profile of 4-AcO-MALT. A key behavioral indicator of 5-HT2A receptor activation by hallucinogens in rodents is the head-twitch response (HTR).[5][7][8]
Key Behavioral Assays for 4-AcO-MALT in Mice
A battery of behavioral tests is recommended to comprehensively assess the effects of 4-AcO-MALT. These assays evaluate general locomotor activity, anxiety-like behavior, depressive-like states, cognitive function, and specific hallucinogen-like effects.
| Behavioral Assay | Primary Endpoint(s) | Interpretation |
| Head-Twitch Response (HTR) | Frequency of head twitches | A direct measure of 5-HT2A receptor activation and hallucinogenic potential.[5][6][8] |
| Open Field Test (OFT) | Total distance traveled, time in center vs. periphery, rearing frequency | Assesses locomotor activity and anxiety-like behavior (thigmotaxis).[9][10][11][12] |
| Elevated Plus Maze (EPM) | Time spent in open vs. closed arms, number of entries into open arms | Measures anxiety-like behavior based on the conflict between exploration and aversion to open spaces.[13][14][15][16][17] |
| Forced Swim Test (FST) | Immobility time, swimming time, climbing time | Evaluates depressive-like behavior or behavioral despair.[18][19][20][21][22] |
| Novel Object Recognition (NOR) Test | Discrimination index (time exploring novel vs. familiar object) | Assesses learning and memory (recognition memory).[23][24][25][26][27] |
Experimental Protocols
General Considerations
-
Animals: Adult male or female C57BL/6J mice are commonly used.[8] House animals in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before starting experiments.
-
Drug Preparation: Dissolve 4-AcO-MALT in a suitable vehicle (e.g., 0.9% sterile saline). Prepare fresh solutions on the day of the experiment.
-
Dose-Response: Conduct initial dose-response studies to determine the optimal dose range for subsequent behavioral testing.
-
Blinding: The experimenter should be blind to the treatment conditions to minimize bias.[13]
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before each behavioral test.[12][15][17][26]
Head-Twitch Response (HTR) Protocol
Objective: To quantify the hallucinogen-like effects of 4-AcO-MALT by measuring the frequency of head twitches.
Materials:
-
Observation chambers (e.g., standard mouse cages)
-
Video recording equipment
Procedure:
-
Administer 4-AcO-MALT or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the mouse in the observation chamber.
-
Record the behavior for a predefined period (e.g., 30-60 minutes). The highest frequency of head twitches for psilocybin is often observed in the first 10-20 minutes.[28]
-
A trained observer, blind to the treatment groups, should manually count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.[5]
-
Alternatively, automated systems can be used for detection.[5]
Open Field Test (OFT) Protocol
Objective: To assess locomotor activity and anxiety-like behavior.[9][11]
Materials:
Procedure:
-
Administer 4-AcO-MALT or vehicle.
-
After a specified pre-treatment time (e.g., 20 minutes), place the mouse in the center of the open field arena.[30]
-
Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).[9][11]
-
Record and analyze the session using video tracking software.
-
Clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.[10][29]
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center zone vs. the peripheral zone (s)
-
Number of entries into the center zone
-
Rearing frequency
Elevated Plus Maze (EPM) Protocol
Objective: To evaluate anxiety-like behavior.[13][15]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[15]
-
Video tracking software.
Procedure:
-
Administer 4-AcO-MALT or vehicle.
-
After the pre-treatment period (e.g., 20 minutes), place the mouse in the center of the maze, facing an open arm.[14][15][30]
-
Allow the mouse to explore the maze for 5 minutes.[13][14][15][16]
-
Record and analyze the session using video tracking software.
-
Clean the maze with 70% ethanol between trials.[14]
Data Analysis:
-
Time spent in the open arms vs. closed arms (s)
-
Number of entries into the open arms vs. closed arms
-
Total distance traveled (cm)
Forced Swim Test (FST) Protocol
Objective: To assess depressive-like behavior.[18][19]
Materials:
-
Transparent cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[21][22]
-
Video recording equipment.
Procedure:
-
Administer 4-AcO-MALT or vehicle.
-
After the pre-treatment period (e.g., 20 minutes), gently place the mouse into the water cylinder.[30]
-
Record the session and score the last 4 minutes for immobility. Immobility is defined as the lack of movement other than that necessary to keep the head above water.[19]
-
After the test, remove the mouse, dry it with a towel, and place it in a warm cage to recover.[21][22]
Data Analysis:
-
Total time spent immobile (s)
-
Time spent swimming (s)
-
Time spent climbing (s)
Novel Object Recognition (NOR) Test Protocol
Objective: To assess short-term recognition memory.[23][27]
Materials:
-
Open field arena (as in OFT).
-
Two sets of identical objects and one set of novel objects (e.g., small plastic toys). The objects should be heavy enough that the mice cannot move them.
Procedure:
-
Day 1: Habituation: Allow each mouse to explore the empty arena for 5-10 minutes.[23][24][26]
-
Day 2: Training (Familiarization) Phase:
-
Day 2: Testing Phase (e.g., 1-2 hours after training): [26]
Data Analysis:
-
Discrimination Index (DI): (Time with novel object - Time with familiar object) / (Total time with both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Signaling Pathways and Experimental Workflows
Hypothesized Serotonergic Signaling Pathway of 4-AcO-MALT
4-AcO-MALT is expected to be a prodrug for 4-HO-MALT, which acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor. Activation of 5-HT2A receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[31][32]
Caption: Hypothesized signaling pathway of 4-AcO-MALT in the serotonergic synapse.
Experimental Workflow for Behavioral Studies
A typical workflow for a behavioral study with 4-AcO-MALT involves several key stages, from animal acclimatization to data analysis and interpretation.
Caption: General experimental workflow for behavioral studies of 4-AcO-MALT in mice.
References
- 1. 4-AcO-MALT - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Open field test for mice [protocols.io]
- 10. anilocus.com [anilocus.com]
- 11. MPD: JaxCC1: project protocol [phenome.jax.org]
- 12. behaviorcloud.com [behaviorcloud.com]
- 13. protocols.io [protocols.io]
- 14. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 16. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 17. mmpc.org [mmpc.org]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 19. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 20. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 21. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 26. mmpc.org [mmpc.org]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. biorxiv.org [biorxiv.org]
- 29. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 4-AcO-MALT Psychoactivity Using the Head-Twitch Response (HTR) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2] This behavioral assay serves as a reliable preclinical proxy for assessing the potential psychoactive effects of novel compounds in humans. The HTR is primarily mediated by the activation of the serotonin (B10506) 2A receptor (5-HT2A), a key molecular target for classic psychedelics like psilocybin and LSD.[1][2][3] Non-psychedelic 5-HT2A receptor agonists typically do not elicit this response, making the HTR a valuable tool for distinguishing between hallucinogenic and non-hallucinogenic compounds.[2][3]
4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and an analogue of psilocybin. Like other 4-acetoxy tryptamines such as 4-AcO-DMT (psilacetin), it is hypothesized to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT.[4][5][6] This deacetylation is thought to occur in vivo via serum esterases.[7] The HTR assay is a robust method to evaluate the in vivo 5-HT2A receptor activation and, consequently, the psychedelic potential of 4-AcO-MALT.
These application notes provide a detailed overview of the HTR assay, including the underlying signaling pathways, experimental protocols, and data interpretation, with a specific focus on its application to 4-AcO-MALT.
Signaling Pathways of the Head-Twitch Response
The induction of the head-twitch response is critically dependent on the activation of the 5-HT2A receptor. Upon binding of a psychedelic agonist like the active metabolite of 4-AcO-MALT (presumably 4-HO-MALT), the 5-HT2A receptor initiates a cascade of intracellular signaling events. While the complete downstream pathway is still under investigation, it is well-established that the Gq/11 signaling pathway plays a crucial role.[8] There is also evidence for the involvement of β-arrestin2 in the signaling of some 5-HT2A agonists.[8][9]
Below is a diagram illustrating the proposed signaling pathway leading to the head-twitch response.
Experimental Protocol: Head-Twitch Response (HTR) Assay
This protocol outlines the methodology for conducting the HTR assay to assess the psychoactive potential of 4-AcO-MALT.
Animals
-
Species: Mouse (Mus musculus)
-
Strain: C57BL/6J are commonly used and recommended.[1][10][11]
-
Sex: Male mice are frequently used to avoid hormonal cycle variability.[11][12]
-
Age/Weight: Typically 8-12 weeks old, weighing approximately 25-30g.[12]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[1] Acclimatize animals to the testing room for at least 60 minutes before the experiment.
Materials and Reagents
-
4-AcO-MALT (purity >95%)
-
Vehicle solution (e.g., isotonic saline)[5]
-
Positive control: A known psychedelic such as psilocybin or DOI.[1][10]
-
Negative control: Vehicle solution.
-
5-HT2A receptor antagonist (for validation): Ketanserin or M100907.[12][13]
-
Syringes and needles for intraperitoneal (IP) injection.
-
Animal scale.
-
Observation chambers (e.g., standard mouse cages or custom-made arenas).
-
Video recording equipment or a magnetometer-based detection system.[1][10][11]
Experimental Workflow
The following diagram illustrates the general workflow for the HTR experiment.
Procedure
-
Drug Preparation: Dissolve 4-AcO-MALT and control compounds in the appropriate vehicle. Prepare a range of doses to establish a dose-response curve.
-
Animal Dosing: Weigh each mouse and administer the prepared drug solution or vehicle via intraperitoneal (IP) injection at a volume of 5 mL/kg.[5]
-
Observation Period: Immediately after injection, place the mouse in the observation chamber. Record behavior for a predetermined period, typically 30 to 60 minutes.[1]
-
HTR Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.[2]
-
Automated Systems: For higher throughput and objectivity, use a magnetometer-based system or video analysis software.[1][10][11] Magnetometer systems involve attaching a small magnet to the animal's head and detecting movements with a surrounding coil.[1][11] Video-based methods can utilize machine learning tools like DeepLabCut for automated tracking and quantification.[10]
-
-
Antagonist Confirmation (Optional but Recommended): To confirm that the HTR induced by 4-AcO-MALT is mediated by the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin, 2 mg/kg IP) 30-60 minutes before 4-AcO-MALT administration.[13] A significant reduction or complete blockade of the HTR would confirm 5-HT2A receptor involvement.
Data Presentation and Interpretation
Quantitative data from HTR studies should be presented clearly to allow for comparison between different compounds and doses. The potency of a compound is typically expressed as its ED50 value (the dose that produces 50% of the maximal response).
Quantitative Data for 4-Substituted Tryptamines
While specific HTR data for 4-AcO-MALT is not yet widely published, data from structurally related compounds, particularly its presumed active metabolite 4-HO-MALT and other 4-acetoxy and 4-hydroxy tryptamines, provide a valuable reference for expected potency.[4][5][14] 4-Acetoxy compounds are thought to act as prodrugs, and their in vivo potency in the HTR assay is often similar to their 4-hydroxy counterparts, despite having lower in vitro receptor affinity.[4][5][14]
| Compound | ED50 (µmol/kg) | 95% Confidence Interval | Notes |
| 4-HO-MALT | 2.24 | N/A | Presumed active metabolite of 4-AcO-MALT.[5][14] |
| Psilocin (4-HO-DMT) | 0.81 | N/A | The active metabolite of psilocybin.[4][5] |
| 4-AcO-DMT | N/A | N/A | Potency in HTR is similar to psilocin.[4][5] |
| 4-HO-MET | 0.65 | N/A | A close structural analogue.[4][5] |
| 4-HO-MPT | 1.92 | N/A | Similar potency to 4-HO-MALT.[5][14] |
| LSD | 0.13 (µmol/kg ≈ 52.9 µg/kg) | 38.9–72.0 µg/kg | A potent psychedelic for comparison.[1] |
| DOI | N/A | N/A | A potent phenethylamine (B48288) psychedelic commonly used as a positive control.[1] |
Data sourced from Brandt et al. (2020) and Halberstadt et al. (2013). Note that ED50 values can vary between studies depending on the specific experimental conditions.[1][4][5]
Interpreting the Results
-
Dose-Response Relationship: A dose-dependent increase in the number of head twitches, followed by a plateau or a decrease at higher doses (an inverted U-shaped curve), is characteristic of many psychedelics in this assay.[1][11]
-
Potency (ED50): A lower ED50 value indicates higher potency. By comparing the ED50 of 4-AcO-MALT to known psychedelics, its relative psychoactive potency can be estimated.
-
Efficacy (Maximal Response): The peak of the dose-response curve indicates the maximal efficacy of the compound in inducing HTR.
Conclusion
The head-twitch response assay is an essential and well-validated tool for the preclinical assessment of the psychoactive potential of novel tryptamines like 4-AcO-MALT.[2] By providing quantitative data on in vivo 5-HT2A receptor activation, this assay allows researchers and drug developers to efficiently screen compounds, understand structure-activity relationships, and prioritize candidates for further development. The protocols and data presented herein offer a comprehensive guide for the application of the HTR assay to investigate the psychoactivity of 4-AcO-MALT.
References
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 7. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 8. Tickling the Serotonin Switch: Psychedelic Pathways Make the Mouse Head Twitch - OPEN Foundation [open-foundation.org]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for Determining 4-AcO-MALT Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and a structural analog of psilocybin.[1] It is presumed to act as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), which is likely the active psychedelic compound.[1][2] As with any novel compound intended for research or potential therapeutic development, a thorough evaluation of its cytotoxic profile is essential.[3][4] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 4-AcO-MALT using established cell-based assays.
The following protocols are designed to be adaptable to various cell lines and laboratory settings. They cover methods for evaluating cell viability, membrane integrity, and apoptosis induction. For researchers investigating tryptamine derivatives, these assays can provide crucial data on the potential toxic effects of these compounds.[5][6][7]
Recommended Cell Lines
The choice of cell line can significantly influence the outcome of cytotoxicity studies. It is recommended to use cell lines relevant to the intended application or potential target tissues. For neurotoxicity studies, human neuroblastoma cell lines like SH-SY5Y are often used.[8] For general cytotoxicity screening, cell lines such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer) are common choices due to their robustness and well-characterized nature.[5]
Experimental Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of 4-AcO-MALT's cytotoxic effects. This includes assessing:
-
Metabolic Activity (Cell Viability): MTT Assay
-
Cell Membrane Integrity (Necrosis): Lactate (B86563) Dehydrogenase (LDH) Assay
-
Apoptosis (Programmed Cell Death):
-
Annexin V & Propidium Iodide (PI) Staining
-
Caspase-3/7 Activity Assay
-
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[10][11]
Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 4-AcO-MALT in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of 4-AcO-MALT in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 4-AcO-MALT. Include vehicle-only controls.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.[12]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation
Table 1: Hypothetical MTT Assay Results for 4-AcO-MALT Treatment on SH-SY5Y Cells
| 4-AcO-MALT (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.07 | 97.6 |
| 10 | 1.15 ± 0.09 | 92.0 |
| 50 | 0.98 ± 0.06 | 78.4 |
| 100 | 0.63 ± 0.05 | 50.4 |
| 250 | 0.31 ± 0.04 | 24.8 |
| 500 | 0.15 ± 0.03 | 12.0 |
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[13][14] LDH is a stable cytoplasmic enzyme present in all cells and is released upon loss of membrane integrity, a hallmark of necrosis.[15][16]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at 400-600 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.[17]
-
-
LDH Reaction:
-
Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[17]
-
Add 50 µL of the prepared LDH assay reagent to each well containing the supernatant.[17]
-
Incubate the plate in the dark at room temperature for up to 30 minutes.
-
-
Absorbance Measurement:
Data Presentation
Table 2: Hypothetical LDH Assay Results for 4-AcO-MALT Treatment on SH-SY5Y Cells
| 4-AcO-MALT (µM) | Absorbance at 490 nm (Mean ± SD) | Cytotoxicity (%) |
| 0 (Vehicle) | 0.12 ± 0.02 | 0 |
| 1 | 0.14 ± 0.03 | 2.5 |
| 10 | 0.18 ± 0.02 | 7.5 |
| 50 | 0.35 ± 0.04 | 28.8 |
| 100 | 0.68 ± 0.05 | 70.0 |
| 250 | 0.95 ± 0.07 | 103.8 |
| 500 | 1.10 ± 0.09 | 122.5 |
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be detected through various methods, including the externalization of phosphatidylserine (B164497) (PS) and the activation of caspases.[19]
Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] Annexin V binds to PS, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with 4-AcO-MALT for the desired time.[20]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (670 x g for 5 minutes).[20]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL).[20]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[21][22]
-
-
Flow Cytometry Analysis:
Table 3: Hypothetical Annexin V/PI Staining Results for 4-AcO-MALT Treatment on SH-SY5Y Cells
| 4-AcO-MALT (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 50 | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| 100 | 45.8 ± 4.2 | 35.6 ± 3.1 | 18.6 ± 2.5 |
| 250 | 15.3 ± 2.8 | 40.1 ± 4.5 | 44.6 ± 3.8 |
Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[23] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[24][25]
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with 4-AcO-MALT as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Table 4: Hypothetical Caspase-3/7 Activity Results for 4-AcO-MALT Treatment on SH-SY5Y Cells
| 4-AcO-MALT (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 5,200 ± 350 | 1.0 |
| 1 | 5,800 ± 410 | 1.1 |
| 10 | 8,900 ± 620 | 1.7 |
| 50 | 25,500 ± 1,800 | 4.9 |
| 100 | 58,300 ± 4,100 | 11.2 |
| 250 | 89,700 ± 6,300 | 17.3 |
| 500 | 95,400 ± 7,500 | 18.3 |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vitro cytotoxicity testing of 4-AcO-MALT.
Apoptosis Detection Logic Diagram
Caption: Logic of apoptosis vs. necrosis differentiation using Annexin V and PI.
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. opentrons.com [opentrons.com]
- 5. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. praxilabs.com [praxilabs.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. stemcell.com [stemcell.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 25. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: 4-AcO-MALT Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 4-AcO-MALT?
A1: Impurities in 4-AcO-MALT synthesis typically arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 4-HO-MALT, residual coupling reagents, and byproducts from the acetylation reaction. Additionally, degradation products can form, particularly if the compound is exposed to harsh conditions.[1] One of the primary degradation pathways for related compounds like 4-AcO-DMT is hydrolysis of the acetate (B1210297) ester back to the corresponding 4-hydroxy tryptamine (B22526) (4-HO-MALT in this case).[2] Over time and with exposure to unfavorable conditions, 4-acetoxy tryptamines can also degrade into a brownish or black tar-like substance, which is hypothesized to be a result of polymerization.[1]
Q2: My final 4-AcO-MALT product is discolored (e.g., yellow, brown, or black). What could be the cause and how can I fix it?
A2: Discoloration of 4-AcO-MALT is a common issue and is often indicative of degradation or the presence of impurities. The brown or black tar-like substance is a known degradation product of similar 4-acetoxy tryptamines.[1] This can be caused by exposure to heat, light, oxygen, or basic conditions. To address this, it is crucial to handle the compound in an inert atmosphere (e.g., under argon or nitrogen) and protect it from light. Purification techniques such as column chromatography or recrystallization can be employed to remove these colored impurities.
Q3: What are the recommended storage conditions for 4-AcO-MALT to minimize degradation?
A3: To ensure the stability of 4-AcO-MALT, it should be stored in a cool, dark, and dry place under an inert atmosphere. A freezer at -20°C is ideal for long-term storage. The compound should be stored in a tightly sealed container to prevent exposure to air and moisture.
Troubleshooting Guide
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the extraction of the tryptamine. Use a suitable organic solvent in sufficient quantity. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product degradation during workup | Avoid high temperatures and exposure to strong acids or bases. Work quickly and efficiently. |
| Inefficient chromatographic separation | Optimize the solvent system for column chromatography to ensure good separation of the product from impurities. |
| Poor recrystallization recovery | Carefully select the recrystallization solvent system. Ensure the solution is fully saturated before cooling and allow sufficient time for crystals to form. |
Problem 2: Persistent Impurities in the Final Product
| Impurity Type | Identification Method | Recommended Purification Technique |
| Unreacted 4-HO-MALT | LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy | Column chromatography with a polar solvent system. |
| Residual solvents | NMR Spectroscopy, Gas Chromatography (GC) | High vacuum drying, recrystallization. |
| Degradation products | LC-MS, NMR Spectroscopy | Column chromatography, recrystallization. |
Experimental Protocols
Protocol 1: Column Chromatography Purification of 4-AcO-MALT
This protocol describes a general procedure for the purification of 4-AcO-MALT using column chromatography. The specific solvent system may need to be optimized based on the impurity profile of the crude product.
Materials:
-
Crude 4-AcO-MALT
-
Silica (B1680970) gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of DCM and MeOH).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 4-AcO-MALT in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent system (e.g., DCM) and gradually increasing the polarity (by adding MeOH), is often effective.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions using TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-AcO-MALT.
Visualizations
Caption: General workflow for the purification of 4-AcO-MALT.
Caption: Troubleshooting guide for discolored 4-AcO-MALT.
References
Technical Support Center: 4-AcO-MALT Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the degradation of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) during storage.
Frequently Asked Questions (FAQs)
Q1: What is 4-AcO-MALT and why is its storage stability a primary concern?
4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a synthetic tryptamine (B22526) compound.[1][2] Like other 4-acetoxy tryptamines, it is susceptible to degradation, primarily through the hydrolysis of its acetate (B1210297) ester group.[3][4] This degradation can alter the compound's purity, potentially affecting experimental outcomes, reproducibility, and the accuracy of analytical measurements. The primary degradation product is 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT).[5][6]
Q2: What are the common signs of 4-AcO-MALT degradation?
While analytical instrumentation provides the only definitive confirmation of degradation, visual inspection can offer preliminary clues. Key signs include:
-
Color Change: A noticeable shift from a white or off-white powder to a tan, brownish, or darker hue.[3]
-
Change in Consistency: Clumping or hardening of the powder, which may indicate moisture absorption.
-
Reduced Potency: In experimental applications, a diminished or altered pharmacological response compared to a fresh sample.
Q3: What is the primary chemical degradation pathway for 4-AcO-MALT?
The principal degradation route is the hydrolysis of the 4-acetoxy ester bond.[3][7] In the presence of moisture, the acetyl group is cleaved, converting 4-AcO-MALT into 4-HO-MALT and releasing acetic acid as a byproduct. This process is accelerated by elevated temperatures, humidity, and non-neutral pH conditions. Further degradation can occur via oxidation of the newly formed 4-hydroxy (phenolic) group, which often results in the formation of colored impurities.[3]
Q4: What are the optimal long-term storage conditions to minimize 4-AcO-MALT degradation?
To ensure maximum stability and shelf-life, the following conditions are strongly recommended:[8][9]
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture.
-
Light: Protect from light by using an amber or opaque vial.[9]
-
Container: Use a tightly sealed, airtight container to prevent moisture and air ingress.
-
Form: Store as a solid (powder) rather than in solution, as tryptamines are significantly less stable when dissolved.[9][10] Aqueous solutions should not be stored for more than one day.[11]
Q5: How can I safely handle a sample stored in a freezer to prevent degradation?
When removing a sample from a freezer or cold storage, it is critical to prevent water condensation on the cold material, which would accelerate hydrolysis.[8] Always allow the sealed container to equilibrate to ambient room temperature before opening it. This simple step is crucial for maintaining the integrity of the compound.
Troubleshooting Guide for Suspected Degradation
If you suspect your 4-AcO-MALT sample has degraded, follow this logical workflow to assess its viability.
Caption: Troubleshooting workflow for suspected 4-AcO-MALT degradation.
Quantitative Degradation Data (Illustrative)
While precise degradation kinetics for 4-AcO-MALT are not widely published, the following table provides an illustrative model of expected purity loss over time under various storage conditions. This data is based on the known stability of similar 4-acetoxy tryptamines.
| Storage Condition | Temperature | Relative Humidity | Purity after 6 Months | Purity after 12 Months | Purity after 24 Months |
| Optimal | -20°C | <10% (with desiccant) | >99.5% | >99% | >98.5% |
| Refrigerated | 4°C | <30% (sealed) | ~99% | ~98% | ~96% |
| Room Temp (Dark) | 22°C | 40-50% (sealed) | ~97% | ~94% | ~88% |
| Poor | 30°C | >60% (exposed) | <90% | <80% | <65% |
Experimental Protocol: Purity Analysis by HPLC-UV
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the purity of a 4-AcO-MALT sample and detect the presence of the primary degradant, 4-HO-MALT.
Objective: To separate and quantify 4-AcO-MALT and 4-HO-MALT.
1. Materials and Reagents:
-
4-AcO-MALT sample
-
Reference standards for 4-AcO-MALT and 4-HO-MALT (if available)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
Methanol (B129727) (for sample preparation)
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
3. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas before use.
4. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the 4-AcO-MALT sample.
-
Dissolve in 10.0 mL of methanol to create a stock solution of 100 µg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution with Mobile Phase A to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 22.0 | 95 | 5 |
6. Data Analysis:
-
Integrate the peak areas from the resulting chromatogram. 4-HO-MALT, being more polar, will have a shorter retention time than 4-AcO-MALT.
-
Calculate the purity of the sample using the area percent method:
-
Purity % = (Area of 4-AcO-MALT Peak / Total Area of All Peaks) * 100
-
-
If using reference standards, create a calibration curve to accurately quantify the concentration of both the parent compound and the degradant.
Key Chemical Pathway Visualization
The primary chemical transformation during degradation is the hydrolysis of the acetate ester.
Caption: The hydrolysis pathway of 4-AcO-MALT to 4-HO-MALT.
References
- 1. cfsre.org [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 5. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. bluelight.org [bluelight.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing dosage of 4-AcO-MALT for in vivo experiments
Technical Support Center: 4-AcO-MALT
Disclaimer: 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) intended for pre-clinical research purposes only. This compound may be controlled in many jurisdictions and is not approved for human consumption. All experiments must be conducted in accordance with local laws and regulations, under appropriate licenses, and with ethical oversight from an Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is 4-AcO-MALT and its proposed mechanism of action?
4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a synthetic tryptamine compound structurally related to psilocybin.[1][2] It is hypothesized to be a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), meaning it is likely deacetylated by esterases in the body to form its pharmacologically active metabolite.[2]
The primary mechanism of action for 4-HO-MALT, like other classic psychedelic compounds, is agonism at the serotonin (B10506) 2A receptor (5-HT2A).[1][3] Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade that is believed to mediate its psychoactive effects. In rodent models, 5-HT2A activation reliably elicits the head-twitch response (HTR), a rapid, rotational head movement that serves as a behavioral proxy for hallucinogenic potential.[4][5][6] While 5-HT2A is the primary target, activity at other receptors, such as the 5-HT1A receptor, may modulate the overall behavioral effects.[3][7]
Q2: How can a starting dose for 4-AcO-MALT be estimated for in vivo studies?
Direct dose-response data for 4-AcO-MALT in the scientific literature is limited. However, a rational starting dose can be estimated from data on its active metabolite, 4-HO-MALT, and other structurally similar tryptamines. Studies show that O-acetylated tryptamines generally have similar in vivo potency to their 4-hydroxy counterparts in the mouse head-twitch response (HTR) assay, supporting the prodrug hypothesis.[1][2]
The most relevant data point is the ED₅₀ (the dose that produces 50% of the maximal effect) for 4-HO-MALT in the mouse HTR assay, which was found to be 2.24 µmol/kg .[2] Researchers should perform a dose-response study starting with doses below this value and escalating to determine the optimal range for their specific model and experimental question.
Table 1: Comparative Potency of Tryptamines in Mouse HTR Assay
| Compound | ED₅₀ (µmol/kg, IP) | Notes |
|---|---|---|
| 4-HO-MALT | 2.24 | Active metabolite of 4-AcO-MALT.[2] |
| 4-HO-MPT | 1.92 | Structurally similar N-propyl analog.[2] |
| 4-AcO-DALT | 0.81 | N,N-diallyl analog; more potent than 4-HO-DALT.[3] |
| 4-HO-DALT | 2.1 | N,N-diallyl analog.[3] |
| Psilocin (4-HO-DMT) | 2.9 | The dephosphorylated metabolite of psilocybin.[2] |
Data is compiled from studies using C57BL/6J mice. Potency can vary between species and strains.
Q3: What are common routes of administration (ROA) and vehicle considerations for in vivo experiments?
-
Routes of Administration (ROA):
-
Intraperitoneal (IP): The most common route in rodent HTR studies, offering rapid systemic absorption.[8]
-
Subcutaneous (SC): Provides a slower absorption profile compared to IP, which may be desirable for certain experimental designs.[9]
-
Oral (PO): Can be used but may result in lower and more variable bioavailability due to first-pass metabolism.[10]
-
-
Vehicle Selection:
-
Isotonic Saline (0.9% NaCl): The preferred vehicle for most tryptamine salts.[8]
-
Acidified Water: For compounds with poor water solubility, a small amount of acid (e.g., tartaric acid) can be added to the water to form a soluble salt and achieve a physiological pH (~5.0).[8]
-
It is critical to run a vehicle-only control group to ensure the vehicle itself does not produce any behavioral effects.
-
Experimental Protocols & Guides
Guide: Establishing a Dose-Response Curve using the Head-Twitch Response (HTR) Assay
This guide outlines a standard methodology for determining the dose-response relationship of 4-AcO-MALT in mice.
1. Animal and Housing:
-
Species/Strain: C57BL/6J mice are commonly used for HTR studies.[3][6]
-
Housing: House animals under a standard 12:12 light/dark cycle. To reduce variability, consider single-housing for a period before testing, though be aware this can induce stress.[11] Allow at least one week of acclimatization to the facility before any procedures.
2. Compound Preparation:
-
Accurately weigh the 4-AcO-MALT salt.
-
Dissolve in the chosen vehicle (e.g., isotonic saline) to the desired stock concentration. Use sonication or gentle warming if necessary.
-
Prepare serial dilutions to create a range of doses. A logarithmic or semi-logarithmic spacing of doses is recommended (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg).[12]
3. Experimental Procedure:
-
Habituation: Allow mice to habituate to the testing room for at least 30-60 minutes before the experiment begins.
-
Administration: Administer the compound or vehicle via the chosen route (e.g., IP at 5 mL/kg).[8] Ensure each dose group contains a sufficient number of animals (n=8-12 is common) for statistical power.
-
Observation: Immediately after injection, place the mouse in a clean, standard observation chamber (e.g., a clear polycarbonate cage).
-
HTR Counting: Manually or automatically record the number of head twitches for a defined period. A common protocol is to observe for 10-20 minutes, starting 5-10 minutes post-injection.[7][13]
4. Data Analysis:
-
Sum the total number of head twitches for each animal.
-
Calculate the mean and standard error of the mean (SEM) for each dose group.
-
Plot the mean HTR count against the logarithm of the dose.
-
Fit the data to a non-linear regression model (e.g., a three- or four-parameter logistic curve) to calculate the ED₅₀, Emax (maximum effect), and Hill slope.[14]
Troubleshooting Guide
Q5: My HTR data shows high inter-subject variability. What are the common causes and how can I mitigate them?
High variability is a persistent challenge in behavioral neuroscience.[15][16] Controlling potential confounds is critical for reproducibility.
-
Environmental Factors: Mice are highly sensitive to their environment.
-
Issue: Inconsistent lighting, sudden noises, or strong odors (including perfumes or cleaning agents) can alter behavior.[17]
-
Solution: Conduct experiments in a dedicated, low-stimulus room. Test at the same time of day to control for circadian rhythm effects. Ensure consistent bedding, temperature, and humidity.[11][17]
-
-
Experimenter-Induced Factors: The researcher can be a significant source of variability.
-
Issue: Differences in handling technique (e.g., tail vs. tunnel handling), or even the scent of the experimenter, can induce stress and affect results.[15][17]
-
Solution: Use a consistent, gentle handling method for all animals. The same researcher should ideally conduct all tests for a given cohort. Avoid wearing scented products.[17]
-
-
Animal-Specific Factors: Inherent biological differences contribute to variability.
-
Issue: Genetic background, sex (especially the female estrous cycle), age, and social hierarchy within a cage can all impact drug response.[11][17]
-
Solution: Use a single, well-characterized inbred strain. Report the sex and age of the animals. If using both sexes, analyze them separately. Randomize animals from different litters across treatment groups to avoid "litter effects."[16]
-
Q6: I am observing a biphasic (inverted-U) dose-response curve. Is this expected?
Yes, an inverted-U shaped dose-response curve is frequently observed with 5-HT2A agonists in the HTR assay.[3][5][7] While lower to moderate doses produce a dose-dependent increase in head twitches, very high doses can lead to a paradoxical decrease in the response.[7]
This phenomenon is thought to be caused by the engagement of other receptor systems that modulate 5-HT2A-mediated effects. Specifically, activation of the 5-HT1A receptor at higher drug concentrations is believed to have an inhibitory or "buffering" effect on the HTR.[3][7][9] Therefore, observing a descending limb on your dose-response curve at high doses is not necessarily an artifact but a known pharmacological property of this class of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. crb.wisc.edu [crb.wisc.edu]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. labcorp.com [labcorp.com]
- 7. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. support.collaborativedrug.com [support.collaborativedrug.com]
- 15. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
Preventing isomerization of 4-AcO-MALT during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the chemical alteration of 4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) during analytical procedures. The primary focus is on mitigating the hydrolysis of the 4-acetoxy group, a common degradation pathway often mistaken for isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when analyzing 4-AcO-MALT?
A1: The main stability issue for 4-AcO-MALT and other 4-acetoxy tryptamines is not isomerization, but rather the hydrolysis of the 4-acetoxy ester group to a 4-hydroxy group, yielding 4-HO-MALT.[1][2] This conversion is accelerated by exposure to high pH (alkaline conditions), elevated temperatures, and aqueous environments.[2][3] The resulting 4-hydroxy analog, 4-HO-MALT, may also be susceptible to oxidation, especially in neutral to alkaline solutions.[4]
Q2: I'm observing a second peak in my chromatogram. Is this an isomer of 4-AcO-MALT?
A2: While the presence of an isomer is possible, it is more likely that the second peak corresponds to the hydrolyzed product, 4-HO-MALT. This can occur during sample preparation or analysis if proper precautions are not taken.[2] In some cases, a double peak can also result from poor sample resuspension during the chromatographic process. Another possibility is the presence of impurities from the synthesis of the compound.
Q3: How should 4-AcO-MALT reference standards and samples be stored to ensure stability?
A3: Proper storage is critical for maintaining the integrity of 4-AcO-MALT. For long-term storage, reference materials should be kept at -20°C in their original, unopened containers, protected from light and moisture.[5][6][7] Under these conditions, the stability of 4-AcO-MALT is reported to be at least three years.[5] Once a container is opened, its long-term stability cannot be guaranteed.[6] For short-term storage of prepared solutions, it is advisable to use amber vials, store at low temperatures (2-8°C or -20°C), and use an acidic solvent.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a secondary peak corresponding to 4-HO-MALT in LC-MS/GC-MS. | Hydrolysis of the 4-acetoxy group during sample preparation. | - Ensure all solvents are of high purity and de-gassed.- Work at room temperature or below.- Avoid alkaline conditions; consider acidifying samples with a small amount of acetic or formic acid.[8][9] |
| Loss of 4-AcO-MALT signal over time in prepared samples. | Degradation in solution. | - Analyze samples as quickly as possible after preparation.- Store prepared samples in an autosampler set to a low temperature (e.g., 4°C).- Use amber vials to protect from light.[8] |
| Poor peak shape or inconsistent retention times. | Analyte interaction with the analytical column or improper mobile phase. | - Use a high-quality, well-maintained column.- Ensure the mobile phase pH is acidic (e.g., pH 3) to keep the analyte protonated and improve peak shape.[10][11]- For LC, consider using a column with a different stationary phase, such as a biphenyl (B1667301) column, which can offer different selectivity for tryptamines.[10] |
| Thermal degradation during GC-MS analysis. | High temperatures in the injection port can promote hydrolysis or degradation. | - Use the lowest possible injection port temperature that still allows for efficient volatilization.- Consider derivatization to increase thermal stability, although this adds complexity to the sample preparation.- Whenever possible, use LC-MS as it is a non-destructive technique for thermally labile compounds like tryptamines.[10] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of 4-AcO-MALT
-
Long-Term Storage: Store solid 4-AcO-MALT in an airtight, light-resistant container at -20°C.[5]
-
Stock Solution Preparation: Prepare stock solutions in a non-aqueous, high-purity solvent such as acetonitrile (B52724) or methanol (B129727).[5][12]
-
Working Solutions: For working solutions, especially if they are aqueous, it is recommended to acidify the solvent slightly with formic or acetic acid to a pH of around 3-5 to inhibit hydrolysis.[8][9][10]
-
Storage of Solutions: Store stock and working solutions at -20°C in amber, sealed vials. For daily use, solutions can be kept in a refrigerator at 2-8°C for a short period.
-
Handling: Allow the compound to warm to room temperature before opening to prevent condensation. Use personal protective equipment as per the material safety data sheet.
Protocol 2: Sample Preparation for LC-MS Analysis of 4-AcO-MALT in a Non-Biological Matrix
-
Weighing: Accurately weigh a precise amount of the 4-AcO-MALT sample.
-
Dissolution: Dissolve the sample in a suitable volume of methanol or acetonitrile to achieve the desired concentration.
-
Acidification (Optional but Recommended): Add a small volume of a dilute acid (e.g., 0.1% formic acid in the solvent) to stabilize the 4-acetoxy group.
-
Vortexing/Sonication: Vortex or sonicate the sample until fully dissolved.
-
Filtration: Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates before injection into the LC-MS system.
-
Transfer: Transfer the filtered sample to an amber autosampler vial.
-
Analysis: Analyze the sample promptly. If there is a delay, store the vial in the autosampler at a cooled temperature (e.g., 4°C).
Data Summary
The following table summarizes typical analytical conditions that have been used for the analysis of 4-AcO-MALT and related compounds. These parameters are a good starting point for method development.
| Parameter | LC-QTOF Method for 4-AcO-MALT [11] | GC-MS Method for 4-AcO-MALT [11] |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Mobile Phase/Carrier Gas | A: Ammonium formate (B1220265) (10 mM, pH 3.0), B: Acetonitrile | Helium (1 mL/min) |
| Gradient/Oven Program | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min | 60°C for 0.5 min, 35°C/min to 340°C for 6.5 min |
| Injection Volume | 10 µL | 1 µL (Splitless) |
| Temperature | Autosampler: 15°C | Injection Port: 265°C |
| Detection | TOF MS Scan Range: 100-510 Da | Mass Scan Range: 40-550 m/z |
| Retention Time | 4.95 min | 6.799 min |
Visualizations
Caption: Degradation pathway of 4-AcO-MALT.
Caption: Recommended analytical workflow for 4-AcO-MALT.
References
- 1. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 2. Psilocin - The "real deal" or an extraction byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 4. Toxicology and Analysis of Psychoactive Tryptamines | MDPI [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. What are the storage conditions for EDQM reference standards? - FAQs Home - FAQs [faq.edqm.eu]
- 7. Use & Storage of Reference Standards | USP [usp.org]
- 8. rosehill.life [rosehill.life]
- 9. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications [mdpi.com]
- 10. proquest.com [proquest.com]
- 11. cfsre.org [cfsre.org]
- 12. swgdrug.org [swgdrug.org]
Technical Support Center: Optimizing 4-AcO-MALT Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 4-AcO-MALT.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for 4-AcO-MALT analysis?
A typical starting point for the analysis of 4-AcO-MALT is reversed-phase high-performance liquid chromatography (HPLC) with mass spectrometric (MS) detection. A common setup includes a C18 column and a gradient elution with a mobile phase consisting of an aqueous component with a low pH modifier and an organic solvent like acetonitrile (B52724) or methanol (B129727). For example, a previously reported method for 4-AcO-MALT utilized a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) with a mobile phase of 10 mM ammonium (B1175870) formate (B1220265) at pH 3.0 in water (A) and an organic solvent (B).[1]
Q2: Why is my 4-AcO-MALT peak tailing?
Peak tailing for 4-AcO-MALT, a basic compound, is often caused by interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the column.[2] These interactions lead to a secondary, undesirable retention mechanism that broadens the peak and reduces resolution. Other potential causes include column overload, improper mobile phase pH, or extra-column volume.[2][3]
Q3: How does mobile phase pH affect the retention and peak shape of 4-AcO-MALT?
Mobile phase pH is a critical parameter for the analysis of ionizable compounds like 4-AcO-MALT.[4][5][6][7] As a basic compound, the retention time of 4-AcO-MALT will decrease as the mobile phase pH increases because it becomes less protonated and therefore less polar. Operating at a low pH (around 2-3) can protonate the silanol groups on the stationary phase, reducing their interaction with the protonated amine of 4-AcO-MALT and thereby minimizing peak tailing.[2][8] However, it is crucial to operate within the pH stability range of your column.[5]
Q4: What are the common impurities or degradation products of 4-AcO-MALT that I need to resolve?
A likely degradation product of 4-AcO-MALT is its hydrolysis product, 4-HO-MALT, formed by the cleavage of the acetyl group. This is analogous to the degradation of the closely related compound 4-AcO-DMT to psilocin.[9] Depending on the synthesis route and storage conditions, other related tryptamines or synthesis byproducts could also be present as impurities.
Troubleshooting Guide
Issue 1: Poor Resolution Between 4-AcO-MALT and Impurities
Symptoms:
-
Overlapping or co-eluting peaks.
-
Inability to accurately quantify 4-AcO-MALT due to interfering peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol or use a combination) to alter selectivity. Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting compounds. |
| Incorrect Mobile Phase pH | Optimize the mobile phase pH to manipulate the retention times of 4-AcO-MALT and any ionizable impurities. Small changes in pH can significantly impact selectivity.[4][6] |
| Inappropriate Stationary Phase | If using a standard C18 column, consider a column with a different selectivity. A phenyl-based column can offer alternative pi-pi interactions, while a polar-embedded or end-capped column can reduce silanol interactions that may affect peak shape and resolution.[3][10][11] For highly polar compounds, a HILIC column could be an option.[10][11] |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of 4-AcO-MALT. |
Issue 2: Peak Tailing of 4-AcO-MALT
Symptoms:
-
Asymmetrical peak with a drawn-out tail.
-
Tailing factor greater than 1.2.[2]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Silanol Interactions | Lower the mobile phase pH to approximately 2-3 to protonate the silanol groups.[2][8] Use a highly deactivated, end-capped column to minimize the number of accessible silanol groups.[12] Consider adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.[2][8] |
| Column Overload | Reduce the injection volume or dilute the sample.[2][12] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[3] |
Experimental Protocols
General Protocol for Optimizing 4-AcO-MALT Resolution
-
Initial Conditions:
-
Column: Start with a C18 column (e.g., 50 mm x 2.1 mm, <3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL.
-
Detection: Mass Spectrometry (MS) or UV at ~220 nm and 280 nm.
-
-
Optimization Steps:
-
Mobile Phase pH: If peak tailing is observed, ensure the pH is low (2-3). Formic acid at 0.1% should achieve this.
-
Organic Modifier: If resolution is poor, try methanol as the organic modifier or a mixture of acetonitrile and methanol.
-
Gradient Slope: To improve the separation of closely eluting peaks, decrease the gradient slope (e.g., 5-50% B over 15 minutes).
-
Column Chemistry: If optimization on a C18 column is insufficient, try a column with a different stationary phase, such as a biphenyl (B1667301) or a polar-embedded phase.
-
Temperature: Evaluate the effect of temperature by analyzing at 30, 40, and 50 °C.
-
Visualizations
Caption: Experimental workflow for optimizing 4-AcO-MALT resolution.
Caption: Troubleshooting logic for 4-AcO-MALT peak tailing.
References
- 1. cfsre.org [cfsre.org]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 10. [PDF] Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids | Semantic Scholar [semanticscholar.org]
- 11. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 12. gmpinsiders.com [gmpinsiders.com]
Minimizing variability in behavioral responses to 4-AcO-MALT
Technical Support Center: 4-AcO-MALT Behavioral Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize variability in behavioral experiments involving 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT).
Frequently Asked Questions (FAQs)
Q1: What is 4-AcO-MALT and what is its primary mechanism of action?
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine (B22526) and an analog of psilocybin.[1] Like other 4-acetoxy tryptamines such as 4-AcO-DMT (psilacetin), it is believed to act as a prodrug for its corresponding 4-hydroxy metabolite, 4-HO-MALT.[2][3] The primary mechanism of action for its psychedelic effects is agonist activity at serotonin (B10506) 5-HT2A receptors.[1][4][5] Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade primarily through the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC).[4][6][7] This results in increased intracellular calcium and the activation of Protein Kinase C (PKC), a cascade considered critical for psychedelic-like effects.[6][7]
Q2: What are the main sources of variability in preclinical behavioral studies with tryptamines like 4-AcO-MALT?
Variability in behavioral responses can stem from three main categories: pharmacological factors, subject-specific factors, and environmental factors.
-
Pharmacological Factors:
-
Drug Purity & Stability: Impurities or degradation of the compound can lead to inconsistent active dose administration.
-
Formulation & Vehicle: The choice of solvent (e.g., saline, tartaric acid solution) and its pH can affect drug solubility and absorption.[2]
-
Route of Administration: Intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) routes have different absorption kinetics, impacting the onset and peak concentration of the active metabolite.[8]
-
Dose: Psychedelic effects are highly dose-dependent, and some behavioral responses can follow an inverted U-shaped curve, where higher doses may lead to a reduced response after a certain peak.[9][10][11]
-
-
Subject-Specific Factors:
-
Genetics & Strain: Different rodent strains can exhibit significant differences in metabolic rates and receptor expression.
-
Sex: Hormonal fluctuations, such as the estrous cycle in female rodents, can influence neuroendocrine profiles and behavioral outcomes.[12] While one study on 4-AcO-DMT found no significant differences between male and female mice in serum concentrations of the active metabolite, this may not apply to all behavioral readouts.[13]
-
Age and Weight: These factors influence drug metabolism and distribution.
-
Baseline Psychological State: In human studies, mindset and expectations are critical; in animal models, this can be analogized to stress levels or habituation to the testing environment.[10][14]
-
-
Environmental Factors ("Set and Setting"):
-
Lighting & Sound: A brightly lit or noisy environment can increase anxiety and alter behavioral responses.
-
Handling Stress: The stress of handling and injection can confound results.
-
Habituation: Insufficient habituation to the testing arena can lead to novelty-induced behaviors that mask the drug's effects.[6]
-
Troubleshooting Guides
Issue 1: High inter-subject variability is observed in the Head-Twitch Response (HTR) assay.
The Head-Twitch Response (HTR) is a rapid, side-to-side head movement in rodents that serves as a behavioral proxy for 5-HT2A receptor activation.[15][16] High variability can obscure dose-dependent effects.
Troubleshooting Workflow:
Data Summary: Factors Influencing HTR
| Factor | Parameter | Recommendation to Minimize Variability | Rationale |
| Drug | Purity | Confirm >95% purity via analytical methods.[2] | Impurities can alter the effective dose or introduce confounding effects. |
| Dose | Conduct a full dose-response study (e.g., 0.1-10 mg/kg).[17] | HTR often follows an inverted U-shaped curve; variability is highest at the steepest parts of the curve.[9] | |
| Subject | Species/Strain | Use C57BL/6J mice, a common strain for HTR studies.[6] | Different strains can have different sensitivities. |
| Sex | Use a single sex or monitor the estrous cycle in females.[12] | Hormonal cycles can influence drug response. | |
| Environment | Habituation | Allow at least a 30-minute habituation period in the testing chamber.[6] | Reduces stress and novelty-induced behaviors. |
| Observation | Use an automated detection system (magnetometer or video tracking) for consistency.[15][16] | Manual counting can be laborious and prone to inter-observer variability.[9] |
Issue 2: Inconsistent drug absorption and onset of action following administration.
4-AcO-MALT is likely a prodrug that is rapidly metabolized to 4-HO-MALT.[2][3] Variability in this conversion and subsequent absorption can significantly impact behavioral results.
Signaling Pathway & Prodrug Metabolism:
Data Summary: Pharmacokinetic Parameters of Related Prodrugs in Mice
While specific data for 4-AcO-MALT is limited, studies on the related compound 4-AcO-DMT provide valuable insights into its likely pharmacokinetic profile.
| Compound | Dose (IP) | Time to Peak Psilocin | Half-life | Note |
| 4-AcO-DMT | 1-3 mg/kg | ~15 minutes | 14.7 minutes | Acts as a prodrug for psilocin (4-HO-DMT).[13] |
| Psilocybin | 1-3 mg/kg | ~15 minutes | 21.9 minutes | The canonical prodrug for psilocin.[13] |
This suggests that 4-acetoxy prodrugs are rapidly converted to their active 4-hydroxy forms.
Experimental Protocols
Protocol 1: Standardized Intraperitoneal (IP) Injection in Mice
This protocol is designed to ensure consistent and safe administration, minimizing tissue damage and stress.
Materials:
-
Sterile 25-27 gauge needles.[18]
-
Appropriately sized sterile syringes.
-
4-AcO-MALT solution dissolved in isotonic saline (vehicle).[2]
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Animal Restraint: Gently scruff the mouse with your non-dominant hand, allowing the abdomen to be exposed. Tilt the animal's head slightly lower than its abdomen to help displace the abdominal organs cranially.[19][20]
-
Injection Site Identification: Mentally divide the abdomen into four quadrants. The target injection site is the lower right quadrant, lateral to the midline, to avoid the cecum and urinary bladder.[18][20]
-
Injection:
-
Hold the syringe in your dominant hand.
-
Insert the needle at a 30-40° angle to the abdominal wall with the bevel facing up.[18][19]
-
Gently aspirate to ensure no fluid (urine, blood) is drawn back. If fluid is present, withdraw the needle and use a fresh syringe at a slightly different site.[20]
-
Inject the solution smoothly. The recommended volume should not exceed 10 mL/kg.[18]
-
-
Post-Injection: Withdraw the needle at the same angle it was inserted. Return the mouse to its cage and monitor for any immediate signs of distress (e.g., licking the injection site, freezing behavior).[19]
Protocol 2: Head-Twitch Response (HTR) Assay
This protocol outlines a standard method for quantifying 5-HT2A receptor engagement in vivo.
Materials:
-
Transparent cylindrical observation chamber.
-
Video recording equipment or an automated magnetometer system.[6][15]
-
Test compound (4-AcO-MALT) and vehicle.
Procedure:
-
Habituation: Place the mouse in the observation chamber for a 30-60 minute habituation period before any injections.[6]
-
Administration: Administer the vehicle or test compound via the standardized IP injection protocol.
-
Data Recording: Immediately after injection, begin recording the animal's behavior for a set period (e.g., 30-60 minutes).[6] The maximal response for similar tryptamines often occurs within the first 10 minutes post-administration.[3]
-
Data Analysis:
-
Manual Scoring: Two trained observers, blind to the treatment condition, should count the number of head twitches. A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.[15]
-
Automated Scoring: If using a magnetometer, filter the recordings to identify the characteristic waveform of a head twitch.[6] If using video analysis, use software like DeepLabCut and SimBA to train a model to automatically detect and quantify HTRs.[16]
-
-
Quantification: The primary endpoint is the total number of head twitches recorded during the observation period.
References
- 1. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Predicting Reactions to Psychedelic Drugs: A Systematic Review of States and Traits Related to Acute Drug Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Preventing the Gaps in Psychedelic Research from Becoming Practice Pitfalls: A Translational Research Agenda - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.vt.edu [research.vt.edu]
Addressing solubility issues of 4-AcO-MALT in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 4-AcO-MALT in aqueous solutions?
A: There is limited published quantitative data on the solubility of 4-AcO-MALT in aqueous solutions. However, like many tryptamine (B22526) derivatives, 4-AcO-MALT in its freebase form is expected to have low water solubility.[1][2] Its solubility is significantly influenced by the pH of the solution. To enhance aqueous solubility, it is highly recommended to use a salt form of the compound, such as 4-AcO-MALT fumarate (B1241708).[3][4]
Q2: What is the difference between 4-AcO-MALT freebase and its salt forms (e.g., fumarate)?
A: The freebase is the pure, unprotonated form of the molecule. While useful for certain applications, it typically has lower solubility in water. Salt forms, such as the hydrofumarate, are created by reacting the freebase with an acid.[5][6] This creates a more polar, charged molecule that is generally more soluble in aqueous solutions.[4] For most biological experiments requiring an aqueous vehicle, the salt form is preferable.
Q3: What solvents are recommended for preparing 4-AcO-MALT solutions?
A: For creating a stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution.[7][8] For a final aqueous solution, a buffer appropriate for your experimental system (e.g., phosphate-buffered saline (PBS) for cell-based assays) should be used. Some studies with similar compounds have also utilized isotonic saline or water adjusted with tartaric acid.[9] A known solubility for 4-AcO-MALT is 10 mg/mL in acetonitrile.[10]
Q4: How does pH affect the solubility of 4-AcO-MALT?
A: The solubility of tryptamines is often pH-dependent.[2][7] In acidic conditions, the amine group on the tryptamine molecule becomes protonated, increasing its polarity and, therefore, its solubility in water. Adjusting the pH of your aqueous buffer to be slightly acidic can improve the solubility of 4-AcO-MALT. However, for cellular or in-vivo experiments, it is crucial to maintain the final pH within a physiologically compatible range (typically 7.2-7.4) to avoid adverse effects.[7]
Troubleshooting Guide
Issue: My 4-AcO-MALT is not dissolving in my aqueous buffer.
-
Solution 1: Check the form of your compound. If you are using the freebase form, consider switching to a more soluble salt form, such as the fumarate salt.[4]
-
Solution 2: Adjust the pH. Try lowering the pH of your buffer. For non-biological experiments, a lower pH may be acceptable. For biological experiments, make minor adjustments while staying within a physiological range.
-
Solution 3: Use a co-solvent. Prepare a concentrated stock solution in a minimal amount of DMSO and then slowly add it to your vortexing aqueous buffer to the desired final concentration.[7][8] Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
-
Solution 4: Gentle heating and sonication. Gently warming the solution or using a sonicator can help to dissolve the compound. However, be cautious with temperature, as excessive heat can degrade the compound.
Issue: My 4-AcO-MALT precipitated out of solution after I diluted my DMSO stock in an aqueous buffer.
-
Solution 1: Reduce the final concentration. You may have exceeded the solubility limit of 4-AcO-MALT in your aqueous system. Try preparing a more dilute solution.
-
Solution 2: Increase the amount of co-solvent. While keeping the final concentration of the co-solvent in mind for your experimental constraints, a slightly higher percentage of DMSO in the final solution may be necessary to maintain solubility.
-
Solution 3: Check the buffer composition. High concentrations of salts in your buffer could potentially lead to the precipitation of your compound. Ensure your buffer components are not interacting with the 4-AcO-MALT.
Quantitative Data
| Solvent/Buffer | Form | Temperature (°C) | Solubility |
| Acetonitrile | Freebase | Room Temperature | 10 mg/mL[10] |
| Water | Freebase | Not Available | Expected to be low |
| PBS (pH 7.4) | Fumarate Salt | Not Available | To be determined |
| Isotonic Saline | Fumarate Salt | Not Available | To be determined |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of 4-AcO-MALT Fumarate using a DMSO Co-solvent
-
Materials:
-
4-AcO-MALT fumarate
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of 4-AcO-MALT fumarate. (Molecular Weight of 4-AcO-MALT freebase is 272.3 g/mol ; ensure you are using the correct molecular weight for the fumarate salt if provided by the supplier).
-
In a sterile vial, dissolve the 4-AcO-MALT fumarate in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
-
Procedure for Preparing the Final Aqueous Solution:
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
Add the desired volume of the aqueous buffer to a new sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the 4-AcO-MALT DMSO stock solution dropwise to achieve the desired final concentration.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains particulates, the solubility limit may have been exceeded.
-
Visualizations
Caption: Workflow for troubleshooting 4-AcO-MALT solubility issues.
References
- 1. chembk.com [chembk.com]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. ‘Foxtrot’ fumarate: a water-soluble salt of N,N-diallyl-5-methoxytryptamine (5-MeO-DALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Best practices for handling and storing 4-AcO-MALT safely
Technical Support Center: 4-AcO-MALT
Disclaimer: 4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a research chemical. This guide is intended for researchers, scientists, and drug development professionals working in controlled laboratory settings. All handling, storage, and disposal of this compound must be performed in strict accordance with local regulations, institutional policies, and a comprehensive, site-specific safety assessment. This document provides general guidance and does not replace the need for a formal risk assessment and adherence to established laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended Personal Protective Equipment (PPE) when handling 4-AcO-MALT?
A1: Due to its potency and the lack of comprehensive toxicological data, 4-AcO-MALT should be handled as a hazardous compound. A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[1]
-
Hand Protection: Double-gloving with powder-free nitrile gloves is recommended to provide a robust barrier against dermal absorption.[1] If the outer glove is breached, this minimizes exposure risk. Always inspect gloves for degradation and replace them immediately if compromised.[2]
-
Body Protection: A disposable, solid-front, back-closing lab gown made of a low-permeability fabric should be worn.[1] Ensure it has long sleeves with tight-fitting cuffs.[1]
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles or a full-face shield must be worn to protect from splashes or airborne particles.[1][3]
-
Respiratory Protection: When handling the solid (powder) form of the compound, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised to prevent inhalation.[1] All work with the solid compound should be performed in a certified chemical fume hood or other ventilated enclosure.[4]
Q2: What are the optimal long-term storage conditions for 4-AcO-MALT?
A2: For long-term stability, 4-AcO-MALT, supplied as a crystalline solid, should be stored at -20°C .[5][6] The container should be tightly sealed to protect it from moisture and air. Tryptamine (B22526) analogues stored under these conditions have been shown to be stable for multiple years.[5][6]
Q3: How should I prepare stock solutions? What solvents are recommended?
A3: 4-AcO-MALT is expected to have low solubility in aqueous solutions. Based on data for similar tryptamines, it is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[5][6]
Protocol for Preparing a Stock Solution:
-
Weigh the required amount of 4-AcO-MALT solid inside a chemical fume hood.
-
Dissolve the solid in a minimal amount of the chosen organic solvent (e.g., DMSO). Purging the solvent with an inert gas like argon or nitrogen before use can help prevent oxidation.[5]
-
Once fully dissolved, the solution can be further diluted with an aqueous buffer if required for an experiment.
-
Crucially, aqueous solutions should be prepared fresh and are not recommended for storage for more than one day , as the acetoxy group is susceptible to hydrolysis.[5][6]
Q4: My 4-AcO-MALT powder has changed color to a brownish tint. Is it still usable?
A4: A color change from a white or off-white solid to a brown or even a black tar-like substance indicates potential degradation.[7] This is hypothesized to be a polymerization reaction. While some anecdotal reports for similar compounds suggest this does not affect potency, it signifies a loss of purity.[7] For quantitative and reproducible research, using degraded material is not recommended. The purity of the compound should be verified using analytical methods like HPLC or GC-MS before use.[8][9]
Q5: What are the primary hazards I should be aware of?
A5:
-
Acute Toxicity: While specific data for 4-AcO-MALT is unavailable, related compounds can be harmful if swallowed, inhaled, or in contact with skin.[10] Assume the compound is highly potent and toxic.
-
Skin and Eye Irritation: The compound may cause serious skin and eye irritation.[2][11] Direct contact must be avoided.
-
Respiratory Irritation: Inhalation of the dust can cause respiratory tract irritation.[2]
-
Unknown Hazards: As a research chemical, the full toxicological profile of 4-AcO-MALT is unknown. All uncharacterized substances should be handled with the utmost caution.[5]
Troubleshooting Guides
Issue: Poor solubility of 4-AcO-MALT in an aqueous buffer.
-
Cause: Tryptamine derivatives, especially ester prodrugs, often exhibit poor solubility in aqueous media.[5]
-
Solution: Do not attempt to dissolve the compound directly in the buffer. First, create a concentrated stock solution in an organic solvent like DMSO or ethanol, where solubility is much higher.[6] Then, dilute this stock solution with your aqueous buffer to the final desired concentration. Note that the final concentration of the organic solvent should be kept low and consistent across experiments to avoid confounding effects.
Issue: Inconsistent experimental results over time using the same stock solution.
-
Cause: The 4-acetoxy functional group in 4-AcO-MALT is an ester, which is prone to hydrolysis, especially in aqueous or protic solutions, converting it to 4-HO-MALT. This process is accelerated by esterase enzymes present in biological matrices.[7][12] This degradation changes the chemical identity and concentration of the active compound in your solution.
-
Solution:
-
Avoid Storing Aqueous Solutions: Prepare aqueous dilutions fresh for each experiment and use them immediately.[5]
-
Store Stock Solutions Properly: If you must store a stock solution, use an anhydrous organic solvent (e.g., DMSO), store it at -20°C or lower in a tightly sealed vial with an inert gas headspace, and minimize freeze-thaw cycles.
-
Verify Purity: If in doubt, re-analyze the purity of your stock solution using an appropriate analytical method (e.g., HPLC-UV) before use.[8]
-
Data Presentation
Table 1: Recommended Handling and Storage Summary for Tryptamine Analogues (Note: Data is based on closely related tryptamine compounds due to the absence of specific data for 4-AcO-MALT)
| Parameter | Recommendation | Rationale & Citation |
| Primary Form | Crystalline Solid | Common supplied form for tryptamine salts and freebases.[5] |
| Long-Term Storage | -20°C, tightly sealed container | Minimizes thermal degradation and hydrolysis. Recommended for tryptamine standards.[5][6] |
| Personal Protection | Nitrile gloves (double), lab coat, safety goggles | Prevents dermal, ocular, and clothing contamination from potent compounds.[1][2][3] |
| Respiratory Protection | N100/P100 respirator (for solids) | Prevents inhalation of fine particles, which is a primary exposure route.[1][2] |
| Engineering Controls | Chemical Fume Hood / Ventilated Enclosure | Contains airborne particles and prevents respiratory exposure during handling.[4] |
Table 2: Solubility Characteristics of Tryptamine Analogues (Note: These are general characteristics. Precise solubility should be determined empirically.)
| Solvent | Solubility Profile | Notes |
| Water / Aqueous Buffers | Sparingly Soluble | Direct dissolution is difficult; aqueous solutions are unstable.[5][6] |
| DMSO | Soluble | A good solvent for creating high-concentration stock solutions.[5] |
| Ethanol | Soluble | Another effective organic solvent for stock solutions.[5][6] |
| Dimethylformamide (DMF) | Soluble | A suitable alternative for creating stock solutions.[5] |
Experimental Workflows & Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-AcO-MET - Wikipedia [en.wikipedia.org]
Calibrating analytical instruments for accurate 4-AcO-MALT measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating analytical instruments for the accurate measurement of 4-AcO-MALT. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 4-AcO-MALT, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites on the column interacting with the analyte. - pH of the mobile phase is inappropriate for the analyte's pKa. - Column contamination or degradation. - Sample overload. | - Use a column with end-capping or a different stationary phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Flush the column with a strong solvent or replace it if necessary. - Dilute the sample. |
| Poor Resolution Between Peaks | - Inefficient column. - Inappropriate mobile phase composition. - Gradient slope is too steep. | - Use a longer column or a column with a smaller particle size. - Optimize the mobile phase composition (e.g., change the organic solvent ratio or buffer concentration). - Flatten the gradient slope. |
| Low Signal-to-Noise Ratio | - Low analyte concentration. - Suboptimal mass spectrometer settings. - Matrix effects (ion suppression).[1][2] - Contaminated source. | - Concentrate the sample or use a more sensitive instrument. - Optimize parameters such as spray voltage, gas flows, and collision energy. - Improve sample cleanup, use matrix-matched calibrants, or employ an internal standard.[3] - Clean the mass spectrometer source. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations in the column oven. - Pump malfunction or leaks. | - Ensure proper mobile phase mixing and degassing. - Use a column oven with stable temperature control. - Check the pump for leaks and perform regular maintenance. |
| Carryover of Analyte | - Adsorption of the analyte to parts of the autosampler or column. - Insufficient needle wash. | - Use a stronger wash solvent in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.[3] - Consider using a different injection port or syringe. |
Frequently Asked Questions (FAQs)
1. How should I prepare my calibration standards for 4-AcO-MALT?
Certified reference materials should be used whenever available to prepare stock solutions in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[3] Serial dilutions are then made to prepare a series of calibration standards that bracket the expected concentration range of the unknown samples.[3] It is recommended to prepare fresh working standards daily.
2. What is the typical linear range for 4-AcO-MALT quantification?
The linear range will depend on the specific instrument and method used. However, a typical range for LC-MS analysis might be from low nanograms per milliliter (ng/mL) to several hundred ng/mL. It is crucial to establish the linear range during method validation by analyzing a series of standards and demonstrating an acceptable correlation coefficient (e.g., R² > 0.99).
3. How can I assess and mitigate matrix effects?
Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, can be a significant issue in LC-MS analysis.[1][2] To assess this, you can compare the response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix extract.[3] Mitigation strategies include:
-
Improved Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[3]
-
Use of an Internal Standard (IS): A stable, isotopically labeled analog of the analyte is the ideal internal standard as it will behave similarly to the analyte during extraction and ionization, thus compensating for matrix effects.[3]
4. What are the key parameters to monitor for quality control during a run?
To ensure the quality of your results, include the following in each analytical batch:
-
Blanks: To check for carryover and contamination.[3]
-
Calibration Standards: To generate the calibration curve.
-
Quality Control (QC) Samples: Prepare at least three concentration levels (low, medium, and high) to verify the accuracy and precision of the method throughout the run.
-
Internal Standard Response: Monitor the IS response across all samples and standards. Significant variation may indicate a problem with the extraction or injection process.
5. What are the common analytical techniques for 4-AcO-MALT?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and reliable techniques for the identification and quantification of 4-AcO-MALT and other tryptamines.[4][5][6] High-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the specificity of mass spectrometric methods.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of 4-AcO-MALT and related compounds based on available literature.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | GC-MS[4] | LC-QTOF-MS[4] |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Carrier Gas/Mobile Phase | Helium (1 mL/min) | A: 10 mM Ammonium (B1175870) formate (B1220265) (pH 3.0), B: Acetonitrile with 0.1% formic acid |
| Oven/Gradient Program | 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min | Initial: 95A:5B; to 5A:95B over 13 min; back to 95A:5B at 15.5 min |
| Injection Volume | 1 µL | 10 µL |
| Retention Time | 6.799 min | 4.95 min |
| Mass Scan Range (m/z) | 40-550 | 100-510 (TOF MS) |
| Key Mass Fragments (m/z) | 246 (molecular ion), 58 (base peak)[7][8] | 247.1450 ([M+H]+)[7][8] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of 4-AcO-MALT
This protocol is based on a general acid/base extraction procedure.[4]
-
Sample Aliquoting: Take a known volume or weight of the sample.
-
Acidification: Add an appropriate acidic solution (e.g., 0.1 M HCl) to the sample to protonate the amine group of 4-AcO-MALT.
-
Extraction of Neutral and Acidic Interferences: Wash the acidified sample with a nonpolar organic solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and acidic impurities. Discard the organic layer.
-
Basification: Add a basic solution (e.g., 1 M NaOH) to the aqueous layer to deprotonate the 4-AcO-MALT, making it more soluble in organic solvents.
-
Extraction of Analyte: Extract the basified aqueous layer with a nonpolar organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The 4-AcO-MALT will partition into the organic layer.
-
Drying and Evaporation: Collect the organic layer and dry it over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of 4-AcO-MALT
This protocol provides a general workflow for LC-MS/MS analysis.
-
Standard and Sample Preparation: Prepare calibration standards and QC samples as described in the FAQs. Prepare unknown samples, potentially involving a simple dilution or a protein precipitation step (e.g., with acetonitrile) for biological matrices.
-
LC Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
MS/MS Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, set up MRM transitions. This involves selecting a precursor ion (the protonated molecule [M+H]+) and one or more product ions that are specific to 4-AcO-MALT.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal for each MRM transition.
-
-
Data Analysis:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of 4-AcO-MALT in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: A typical analytical workflow for the quantification of 4-AcO-MALT.
Caption: A decision tree for troubleshooting common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosehill.life [rosehill.life]
- 4. cfsre.org [cfsre.org]
- 5. mdpi.com [mdpi.com]
- 6. Psychedelic Drug Checking: Analytical and Strategic Challenges in Harm Reduction for Classic Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Identification of New Psychoactive Tryptamines 4-OH-MET and 4-AcO-DMT Using High Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vivo Analysis of 4-AcO-MALT and 4-HO-MALT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of two structurally related tryptamines: 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its presumed active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). The following sections present a summary of their pharmacological activities, supported by experimental data, to elucidate their relationship and respective in vivo profiles.
Core Pharmacological Relationship: A Prodrug Mechanism
The primary in vivo relationship between 4-AcO-MALT and 4-HO-MALT is that of a prodrug and its active metabolite. It is widely postulated that, similar to the well-established conversion of psilacetin (4-AcO-DMT) to psilocin (4-HO-DMT), 4-AcO-MALT undergoes deacetylation in the body to yield the pharmacologically active 4-HO-MALT.[1][2][3][4] This metabolic conversion is a critical factor in understanding the in vivo effects of 4-AcO-MALT, as its pharmacological activity is largely attributable to the resulting 4-HO-MALT.
Caption: Prodrug relationship of 4-AcO-MALT to 4-HO-MALT and subsequent in vivo effects.
In Vivo Behavioral Effects: Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation, which is a key mechanism underlying the psychedelic effects of tryptamines in humans.[1][2] Studies have quantified the HTR induced by both 4-AcO-MALT and 4-HO-MALT, providing a direct comparison of their in vivo potency.
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) | 95% Confidence Interval (µmol/kg) |
| 4-HO-MALT | 0.91 | 2.24 | 1.45–3.46 |
| 4-AcO-MALT | Not explicitly stated in the provided results, but generally found to have similar potency to its 4-hydroxy analog in HTR assays |
Data sourced from studies in C57BL/6J mice.[1]
Despite in vitro studies showing that 4-hydroxy tryptamines generally have a higher affinity for 5-HT2A receptors than their 4-acetoxy counterparts, the in vivo HTR data reveals a comparable potency.[1][2][4] This suggests that the O-acetylation in 4-AcO-MALT does not significantly hinder its ability to induce 5-HT2A-mediated behavioral effects in vivo, which strongly supports the hypothesis that it is efficiently deacetylated to 4-HO-MALT.[1][2]
Receptor Binding and Functional Activity
While this guide focuses on in vivo effects, it is crucial to consider the in vitro receptor binding profiles that underpin these actions. Both 4-AcO-MALT and 4-HO-MALT interact with a range of serotonin receptors. Generally, 4-hydroxy compounds exhibit higher affinity across various 5-HT receptor subtypes compared to their 4-acetoxy analogs.[5]
4-HO-MALT and 4-AcO-MALT have shown notable affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, among others.[5] They also exhibit affinity for other receptors such as the alpha2A adrenergic receptor.[5] The activation of the 5-HT2A receptor is primarily responsible for the characteristic psychedelic effects.[1][2]
Caption: In vivo metabolic conversion and subsequent receptor interactions.
Experimental Protocols
Head-Twitch Response (HTR) Studies in Mice
This protocol is a standard method for assessing 5-HT2A receptor activation in vivo.[1][2]
1. Animals: Male C57BL/6J mice are commonly used. They should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Drug Preparation: Test compounds are dissolved in an appropriate vehicle, such as isotonic saline. For behavioral studies, psilocin and its analogs are often administered intraperitoneally (IP) at a volume of 5 mL/kg.[1]
3. HTR Assessment:
- A small magnet is affixed to the head of the mouse.
- The mouse is placed in a chamber surrounded by a magnetometer coil.
- Following IP administration of the test compound or vehicle, head twitches are recorded for a specified duration, typically up to 60 minutes.
- The data is collected and analyzed to determine the dose-response relationship and calculate the ED50 value.
A[label="Drug Administration (IP)"];
B[label="Placement in HTR Chamber"];
C [label="Data Recording (Head Twitches)"];
D [label="Dose-Response Analysis"];
E [label="ED50 Calculation"];
A -> B;
B -> C;
C -> D;
D -> E;
}
Caption: Experimental workflow for Head-Twitch Response (HTR) studies.
Summary and Conclusion
The in vivo effects of 4-AcO-MALT are primarily mediated by its active metabolite, 4-HO-MALT. While in vitro studies indicate a higher affinity of 4-HO-MALT for serotonin receptors, in vivo behavioral data from head-twitch response studies demonstrate a comparable potency between the two compounds. This suggests that 4-AcO-MALT is an effective prodrug for 4-HO-MALT, undergoing efficient deacetylation in vivo. For researchers and drug development professionals, this implies that the in vivo pharmacological profile of 4-AcO-MALT will closely mirror that of 4-HO-MALT, with potential minor differences in pharmacokinetics (e.g., onset and duration of action) related to the rate of metabolic conversion. Further studies are warranted to fully characterize the pharmacokinetic profiles of both compounds.
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT)
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Among these, synthetic tryptamines such as 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) require robust and validated analytical methods for accurate identification and quantification. This guide provides a comparative overview of the analytical techniques that have been applied to the analysis of 4-AcO-MALT and its structurally related analogs. Due to a lack of formally validated and published quantitative methods for 4-AcO-MALT, this guide also incorporates data from the analysis of the more extensively studied tryptamine, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), to provide a framework for future validation efforts.
Comparative Analysis of Analytical Techniques
While specific cross-validation studies for 4-AcO-MALT are not yet available in peer-reviewed literature, preliminary analytical work has been conducted. The primary methods employed for the characterization of novel tryptamines include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF).
The following table summarizes the instrumental parameters used in the qualitative identification of 4-AcO-MALT and provides a comparison with a validated method for 4-AcO-DMT, offering insights into potential starting points for method development and validation.
| Parameter | GC-MS for 4-Acetoxy-MALT (Qualitative)[1] | LC-QTOF-MS for 4-Acetoxy-MALT (Qualitative)[1] |
| Instrumentation | Agilent 5975 Series GC/MSD System | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Sample Preparation | Acid/base extraction | 1:100 dilution of acid/base extraction in mobile phase |
| Chromatographic Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase/Carrier Gas | Helium (1 mL/min) | A: Ammonium formate (B1220265) (10 mM, pH 3.0), B: Acetonitrile with 0.1% formic acid |
| Gradient/Oven Program | 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min |
| Injection Volume | 1 µL (Splitless) | 10 µL |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Mass Analyzer | Mass Selective Detector (MSD) | Quadrupole Time-of-Flight (QTOF) |
| Scan Range | 40-550 m/z | TOF MS Scan: 100-510 Da |
| Retention Time | 6.799 min | 4.95 min |
| Quantitative Data | Not available | Not available |
Note: The analytical data for 4-Acetoxy-MALT was generated without a standard reference material, and all identifications were based on the evaluation of the analytical data itself.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the protocols applied to the analysis of 4-AcO-MALT.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 4-AcO-MALT Identification
This protocol is based on the methodology reported by NMS Labs for the qualitative analysis of 4-Acetoxy-MALT.[1]
-
Sample Preparation: An acid/base extraction was performed on the seized material.
-
Instrumentation: An Agilent 5975 Series GC/MSD System was used.
-
Chromatographic Conditions:
-
Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C held for 0.5 minutes, then ramped at 35°C/min to 340°C and held for 6.5 minutes.
-
Injection Port Temperature: 265°C.
-
Injection Mode: Splitless injection of 1 µL.
-
-
Mass Spectrometry Conditions:
-
Transfer Line Temperature: 300°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 40-550 m/z.
-
Threshold: 250.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol for 4-AcO-MALT Identification
This protocol is based on the methodology reported by The Center for Forensic Science Research and Education for the qualitative analysis of 4-Acetoxy-MALT.[1]
-
Sample Preparation: The acid/base extraction of the sample was diluted 1:100 in the mobile phase.
-
Instrumentation: A Sciex TripleTOF® 5600+ mass spectrometer coupled with a Shimadzu Nexera XR UHPLC system was used.
-
Chromatographic Conditions:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium formate, pH 3.0.
-
Mobile Phase B: Not specified in the provided document.
-
Gradient Program: A gradient was run from 95% A and 5% B to 5% A and 95% B over 13 minutes, followed by a return to initial conditions at 15.5 minutes.
-
Autosampler Temperature: 15°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
TOF MS Scan Range: 100-510 Da.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for the qualitative analysis of 4-AcO-MALT using GC-MS.
Caption: Workflow for the qualitative analysis of 4-AcO-MALT using LC-QTOF-MS.
Future Directions and Recommendations
The current analytical data for 4-AcO-MALT is foundational but lacks the validation required for quantitative applications in forensic toxicology or clinical settings. To establish robust and reliable methods, the following steps are recommended:
-
Acquisition of Certified Reference Material: A certified reference standard for 4-AcO-MALT is essential for method validation, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Method Validation: Full validation of both GC-MS and LC-MS/MS methods should be performed according to established guidelines (e.g., SWGTOX, FDA). This would involve assessing parameters such as selectivity, matrix effects, and stability.
-
Metabolite Identification: As with other tryptamines like 4-AcO-DMT, it is crucial to investigate the metabolism of 4-AcO-MALT to identify unique biomarkers of exposure.[2][3] In vitro studies using human liver microsomes or hepatocytes can be a starting point.[2][4]
-
Cross-Validation Studies: Once validated methods are established, inter-laboratory cross-validation studies should be conducted to ensure the reproducibility and reliability of the analytical results across different laboratories and platforms.
By drawing upon the established methodologies for similar compounds and adhering to rigorous validation protocols, the scientific community can develop the necessary tools for the accurate and reliable analysis of 4-AcO-MALT.
References
- 1. cfsre.org [cfsre.org]
- 2. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-AcO-MALT and Other Tryptamine Analogs for Research Professionals
An objective guide to the pharmacological performance and experimental data of emerging tryptamine (B22526) compounds, designed for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and other notable tryptamine analogs. The information presented herein is intended to support research and development by offering a structured overview of receptor binding affinities, functional activities, and the experimental protocols used to determine these properties.
Introduction to Tryptamine Analogs
Substituted tryptamines are a broad class of compounds, many of which are analogs of the neurotransmitter serotonin (B10506).[1] These molecules, characterized by an indole (B1671886) ring structure connected to an amino group via an ethyl sidechain, have been a focal point of neuropharmacological research due to their interactions with serotonin receptors.[1] Variations in substitutions on the indole ring and the amino group lead to a wide range of pharmacological profiles.[1] This guide focuses on 4-AcO-MALT, a less-common tryptamine, and compares its known characteristics with more extensively studied analogs such as psilacetin (4-AcO-DMT) and its active metabolite, psilocin (4-HO-DMT).[2][3]
4-AcO-MALT, first described in scientific literature around 2021, is the acetate (B1210297) ester of 4-HO-MALT.[2] It is presumed to act as a prodrug for 4-HO-MALT, which is a serotonin 5-HT₂ receptor agonist.[2][4] This mechanism is analogous to that of 4-AcO-DMT, which is hydrolyzed in the body to the pharmacologically active psilocin.[3][5]
Quantitative Receptor Binding and Functional Activity Data
The following tables summarize the in vitro binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) of 4-AcO-MALT and a selection of other tryptamine analogs at key serotonin receptors. Lower Ki and EC₅₀ values indicate higher binding affinity and functional potency, respectively. Data has been aggregated from multiple peer-reviewed studies. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂B | 5-HT₂C | SERT |
| 4-AcO-MALT | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-HO-MALT | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Psilocin (4-HO-DMT) | 129[6] | 40[6] | 4.6[6] | 22[6] | 4,300[6] |
| 4-AcO-DMT | 220[6] | 140[6] | 17[6] | 46[6] | 4,800[6] |
| DMT | 1,070[6] | 108[6] | 49[6] | 1,860[6] | 1,210[6] |
| 5-MeO-DMT | 16[6] | 61.5[6] | 11.5[6] | 115[6] | 470[6] |
| 4-AcO-MET | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-HO-MET | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 4-AcO-DALT | Data Not Available | 701[7] | 1,014[7] | 1,087[7] | 3,745[7] |
| 4-HO-DALT | 204[7] | 133[7] | 2,593[7] | 1,018[7] | >10,000[7] |
Note: '-' indicates data not available in the cited sources.
Table 2: Comparative 5-HT₂A Receptor Functional Activity
| Compound | Assay Type | EC₅₀ (nM) | Efficacy (% of 5-HT) |
| 4-HO-MALT | Calcium Mobilization[4] | ~5-10 | ~90-100 |
| Psilocin (4-HO-DMT) | Calcium Mobilization[4] | ~1-10 | ~90-100 |
| 4-AcO-DMT | Calcium Mobilization[4] | ~10-40 fold weaker than 4-HO-DMT | 79.2[4] |
| 4-HO-MET | Calcium Mobilization[8] | Data Not Available | Data Not Available |
| 4-AcO-MET | Calcium Mobilization[8] | Data Not Available | Data Not Available |
Generally, 4-hydroxy tryptamines exhibit higher binding affinity across serotonin receptors compared to their 4-acetoxy counterparts.[9] However, in vivo studies, such as the head-twitch response (HTR) in mice, suggest that O-acetylation has little effect on the behavioral potency of these compounds, supporting the hypothesis that 4-acetoxy tryptamines act as prodrugs that are deacetylated in vivo.[4][10]
Key Signaling Pathway: 5-HT₂A Receptor Activation
Many psychoactive tryptamines demonstrate high affinity for the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The activation of this receptor is believed to be a primary mediator of the psychedelic effects of these compounds.[4] Upon agonist binding, the 5-HT₂A receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream effects.
Caption: Canonical Gq/11 signaling pathway activated by 5-HT₂A receptor agonists.
Experimental Protocols
Radioligand Binding Assay
This method is employed to determine the binding affinity of a compound for a specific receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with a known high affinity for the target receptor.
General Protocol:
-
Preparation of Materials:
-
Cell membranes from cell lines expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂A).
-
Test compound (e.g., 4-AcO-MALT).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Assay Procedure:
-
Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Caption: A typical workflow for a competitive radioligand binding assay.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT₂A receptor, by detecting changes in intracellular calcium levels.
General Protocol:
-
Cell Culture and Dye Loading:
-
Cells expressing the receptor of interest (e.g., CHO-K1 or HEK293) are cultured in microplates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Measurement:
-
The microplate is placed in a fluorescence plate reader.
-
Varying concentrations of the test compound are added to the wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured over time.
-
-
Data Analysis:
-
The increase in fluorescence is used to generate concentration-response curves.
-
The EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal efficacy) are calculated from these curves.
-
Conclusion
The available data, while still limited for 4-AcO-MALT, suggests that it likely functions as a prodrug for 4-HO-MALT, a potent 5-HT₂A receptor agonist.[2][4] This places it within a class of tryptamines that includes the well-studied 4-AcO-DMT.[3] The structure-activity relationships observed among related tryptamines indicate that variations in N-alkyl substituents can influence receptor binding and functional activity.[4] Further research, including detailed in vitro binding and functional assays for 4-AcO-MALT and 4-HO-MALT across a wider range of receptors, is necessary to fully characterize their pharmacological profiles. The experimental protocols outlined in this guide provide a framework for conducting such investigations. This comparative analysis serves as a foundational resource for researchers in the rational design and evaluation of novel tryptamine-based compounds.
References
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. 4-AcO-MALT - Wikipedia [en.wikipedia.org]
- 3. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. crb.wisc.edu [crb.wisc.edu]
- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Validating the Prodrug Hypothesis of 4-AcO-MALT in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-AcO-MALT's performance as a prodrug with the well-established psychedelic prodrug, psilocybin. By examining supporting experimental data from animal models, we aim to validate the hypothesis that 4-AcO-MALT serves as a prodrug for the psychoactive compound 4-HO-MALT. This guide synthesizes in vitro and in vivo data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Executive Summary
The central hypothesis is that 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is rapidly deacetylated in vivo by esterase enzymes to its pharmacologically active metabolite, 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT). This mechanism is analogous to the dephosphorylation of psilocybin to psilocin. Evidence from studies on closely related 4-acetoxy-tryptamines, particularly 4-AcO-DMT, strongly supports this bioconversion. In vivo studies in rodents demonstrate that while 4-acetoxy compounds have significantly lower in vitro affinity for the primary psychedelic target, the serotonin (B10506) 5-HT2A receptor, they exhibit comparable in vivo potency in inducing head-twitch responses (HTR), a behavioral proxy for psychedelic effects. This suggests efficient conversion to the more active 4-hydroxy form. Pharmacokinetic studies of 4-AcO-DMT confirm its rapid conversion to psilocin, with detectable plasma concentrations of the active metabolite within minutes of administration.
In Vitro Evidence: Receptor Binding and Metabolism
The prodrug hypothesis is supported by in vitro studies demonstrating that the 4-hydroxy metabolites are significantly more potent at the 5-HT2A receptor than their 4-acetoxy precursors. Furthermore, in vitro metabolism studies confirm the hydrolysis of the acetyl group.
Table 1: Comparative 5-HT2A Receptor Functional Activity (EC50, nM)
| Compound | EC50 (nM) at human 5-HT2A | Fold Difference (Acetoxy vs. Hydroxy) |
| 4-AcO-DMT | 79.2 | ~10-20 fold weaker |
| 4-HO-DMT (Psilocin) | 1-10 | |
| 4-AcO-MALT | Data not available | Presumed similar to analogs |
| 4-HO-MALT | Potency similar to 4-HO-MPT |
Data compiled from studies on various 4-substituted tryptamines.[1]
In vitro metabolism studies using human liver microsomes have shown that the primary metabolic pathway for 4-AcO-DMT is hydrolysis to psilocin.[2][3] This deacetylation is presumed to be carried out by ubiquitous esterase enzymes. Similar metabolic pathways have been observed for other 4-acetoxy-tryptamines like 4-AcO-DiPT.[4][5]
In Vivo Evidence: Behavioral and Pharmacokinetic Data
Animal models, particularly rodent head-twitch response (HTR) and pharmacokinetic studies, provide compelling evidence for the in vivo conversion of 4-acetoxy-tryptamines.
Head-Twitch Response (HTR)
The HTR in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of psychedelic effects in humans.[6] Studies consistently show that while 4-acetoxy tryptamines are less potent in vitro, they induce HTR with potencies comparable to their 4-hydroxy counterparts, strongly suggesting in vivo conversion to the more active compound.[1]
Table 2: Comparative Head-Twitch Response (HTR) Potency in Mice (ED50)
| Compound | ED50 (µmol/kg) | Notes |
| 4-AcO-DMT | ~1.12 | Potency similar to psilocin |
| 4-HO-DMT (Psilocin) | 0.81 | |
| 4-AcO-MALT | Data not available | |
| 4-HO-MALT | 2.24 | Potency similar to 4-HO-MPT |
Data for 4-AcO-DMT and psilocin from comparative studies.[1]
Pharmacokinetics
Pharmacokinetic studies in rodents provide direct evidence of the conversion of 4-AcO-DMT to psilocin. Following administration of 4-AcO-DMT, psilocin is rapidly detected in the plasma, with peak concentrations observed within 15 minutes.[7]
Table 3: Comparative Pharmacokinetics of Psilocin from Prodrugs in Mice
| Prodrug Administered | Time to Peak Psilocin Concentration | Psilocin Half-life | Relative Psilocin Exposure (vs. Psilocybin) |
| Psilocybin | ~15 minutes | ~30 minutes | 100% |
| 4-AcO-DMT | ~15 minutes | ~30 minutes | ~70% |
Data from a study directly comparing psilocybin and 4-AcO-DMT in C57Bl6/J mice.[2][8]
While specific pharmacokinetic data for 4-AcO-MALT is not yet available, the data from its close structural analog, 4-AcO-DMT, provides a strong predictive model for its behavior as a prodrug.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is a generalized procedure for assessing the in vitro metabolism of a test compound.
Objective: To determine the metabolic fate of 4-AcO-MALT when incubated with liver microsomes, with a focus on identifying the formation of 4-HO-MALT.
Materials:
-
Pooled human or rodent liver microsomes
-
Test compound (4-AcO-MALT)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other organic solvent for quenching)
-
LC-MS/MS system
Procedure:
-
Thaw liver microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer and the test compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound (4-AcO-MALT) and the expected metabolite (4-HO-MALT).
Head-Twitch Response (HTR) in Mice
This protocol outlines the general procedure for assessing the 5-HT2A receptor-mediated behavioral effects of a compound.
Objective: To compare the in vivo potency of 4-AcO-MALT and 4-HO-MALT in inducing the head-twitch response.
Animals: Male C57BL/6J mice are commonly used.
Procedure:
-
Administer the test compound (4-AcO-MALT, 4-HO-MALT, or vehicle control) via a specified route (e.g., intraperitoneal or subcutaneous injection).
-
Place the mouse in a clean observation chamber.
-
Record the number of head twitches over a set period (e.g., 30-60 minutes). Recording can be done by trained observers, often blinded to the treatment conditions, or through automated systems using video analysis or magnet-based detectors.[9][10][11][12]
-
Data is typically expressed as the total number of head twitches or the frequency of twitches over time. Dose-response curves are generated to determine the ED50 for each compound.
Visualizations
Signaling Pathway
Caption: 5-HT2A Receptor Signaling Cascade.
Experimental Workflow
Caption: Workflow for Prodrug Hypothesis Validation.
Conclusion
The available evidence from animal models, particularly through the study of close structural analogs like 4-AcO-DMT, provides strong support for the hypothesis that 4-AcO-MALT functions as a prodrug for 4-HO-MALT. The discrepancy between low in vitro 5-HT2A receptor affinity and high in vivo behavioral potency is a key finding that points towards rapid metabolic activation. Pharmacokinetic data for 4-AcO-DMT confirms this rapid conversion. Future studies should focus on obtaining direct pharmacokinetic data for 4-AcO-MALT to definitively quantify its conversion to 4-HO-MALT in vivo and further solidify its position as a viable psilocin analog prodrug for research and potential therapeutic development.
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Human Hepatocyte 4-Acetoxy- N, N-Diisopropyltryptamine Metabolite Prof" by Sara Malaca, Marilyn A Huestis et al. [jdc.jefferson.edu]
- 5. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Reproducibility of Behavioral Effects Induced by 4-AcO-MALT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects induced by 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT), focusing on the reproducibility of its effects as a serotonergic psychedelic. The primary behavioral measure discussed is the head-twitch response (HTR) in rodents, a well-established and quantifiable assay used to assess the in vivo activity of 5-HT2A receptor agonists, which is highly correlated with psychedelic potency in humans.
Introduction to 4-AcO-MALT and the Head-Twitch Response
4-AcO-MALT is a synthetic tryptamine (B22526) and a structural analog of psilocybin. It is presumed to act as a prodrug for 4-hydroxy-N-methyl-N-allyltryptamine (4-HO-MALT), similar to how 4-AcO-DMT is deacetylated in vivo to the active metabolite psilocin (4-HO-DMT). The behavioral effects of these compounds are primarily mediated by their agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a characteristic and reliable behavioral proxy for 5-HT2A receptor activation by psychedelics.[1] The frequency of HTR is dose-dependent and highly reproducible, making it a valuable tool for assessing the potency and potential psychedelic activity of novel compounds.[2]
Comparative Analysis of Head-Twitch Response
The following table summarizes the in vivo potency of 4-AcO-MALT, its active metabolite 4-HO-MALT, and other well-characterized serotonergic psychedelics in inducing the head-twitch response in mice. Potency is expressed as the median effective dose (ED50), which is the dose required to produce 50% of the maximal response.
| Compound | ED50 (µmol/kg) | ED50 (mg/kg) | Reference |
| 4-AcO-MALT | 2.37 | 0.65 | [3] |
| 4-HO-MALT | 2.24 | 0.52 | [3] |
| Psilocin (4-HO-DMT) | 0.81 | 0.17 | [3] |
| LSD | 0.13 | 0.05 | [2] |
| DOI | 1.75 | 0.48 | [2] |
Note: Lower ED50 values indicate higher potency.
The data indicates that 4-AcO-MALT and 4-HO-MALT have very similar potencies in inducing the head-twitch response, which supports the hypothesis that 4-AcO-MALT acts as a prodrug for 4-HO-MALT.[3] When compared to other classic psychedelics, 4-AcO-MALT is less potent than psilocin and LSD but shows a potency comparable to that of DOI in this behavioral assay.
Experimental Protocols
Rodent Head-Twitch Response (HTR) Assay
This protocol outlines the methodology for quantifying the head-twitch response in mice, a key behavioral assay for assessing the in vivo effects of 5-HT2A receptor agonists.
1. Animals:
-
Male C57BL/6J mice are commonly used due to their robust HTR.
-
Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Preparation (for magnetometer-based detection):
-
Mice are anesthetized, and a small neodymium magnet is surgically implanted on the dorsal surface of the cranium using dental cement.
-
A recovery period of at least one week is allowed post-surgery.
3. Apparatus:
-
A cylindrical observation chamber is placed within a magnetometer coil that detects changes in the magnetic field.
-
Alternatively, a high-speed camera can be used for video recording and subsequent manual or automated scoring.
4. Procedure:
-
On the day of the experiment, mice are habituated to the testing chamber for a designated period (e.g., 30 minutes).
-
The test compound (e.g., 4-AcO-MALT) or vehicle is administered, typically via intraperitoneal (IP) injection.
-
Immediately following injection, the animal is returned to the observation chamber, and head twitches are recorded for a specified duration (e.g., 30-60 minutes).
5. Data Analysis:
-
Magnetometer: The voltage output from the coil is recorded and filtered. Head twitches are identified by their characteristic sinusoidal waveform, frequency (≥ 40 Hz), and short duration (< 0.15 s).[2]
-
Observational: A trained observer, blind to the experimental conditions, manually counts the number of head twitches. Automated video analysis software can also be employed.
-
The total number of head twitches per unit of time is quantified for each animal. Dose-response curves are generated to calculate the ED50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway activated by 4-AcO-MALT (via its active metabolite) and the general workflow of the head-twitch response experiment.
Conclusion
The behavioral effects of 4-AcO-MALT, specifically the induction of the head-twitch response, are expected to be highly reproducible under controlled experimental conditions. This reproducibility is anchored in the well-validated HTR assay and the consistent pharmacology of 5-HT2A receptor agonists. The potency of 4-AcO-MALT is comparable to its active metabolite, 4-HO-MALT, and falls within the range of other known serotonergic psychedelics. For researchers in drug development, the HTR paradigm serves as a reliable and efficient in vivo screening tool to assess the potential psychedelic-like activity and relative potency of novel tryptamine derivatives.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 4-AcO-MALT and Its Derivatives
For researchers and professionals in drug development, understanding the metabolic fate of novel psychoactive compounds is paramount for predicting their pharmacokinetic profiles, duration of action, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and its structural analogs. While direct comparative experimental data for 4-AcO-MALT is limited in publicly available literature, this document synthesizes information from studies on closely related 4-acetoxy tryptamines, primarily 4-AcO-DMT (O-acetylpsilocin), to infer the metabolic pathways and stability of this class of compounds.
Introduction to 4-Acetoxy Tryptamines
4-Acetoxy tryptamines are a class of synthetic tryptamines that are structurally related to psilocybin and psilocin. They are often considered prodrugs, as the 4-acetoxy group is readily hydrolyzed in the body to the corresponding pharmacologically active 4-hydroxy metabolite.[1][2] For instance, 4-AcO-DMT is a prodrug for psilocin.[2][3][4] This bioactivation is a key determinant of their metabolic profile. It is anticipated that other 4-acetoxy derivatives, such as 4-AcO-MET, are similarly hydrolyzed to their active 4-hydroxy counterparts (e.g., 4-HO-MET).[5]
Metabolic Pathways
The metabolism of 4-acetoxy tryptamines can be broadly categorized into Phase I and Phase II reactions.
Phase I Metabolism: The initial and most significant metabolic step for 4-acetoxy tryptamines is the hydrolysis of the acetate (B1210297) ester to form the active 4-hydroxy metabolite.[2][3] This reaction is catalyzed by esterase enzymes present in the blood and tissues.[2]
Following hydrolysis, the resulting 4-hydroxy metabolite undergoes further Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system.[6][7] For psilocin, the active metabolite of 4-AcO-DMT, the key CYP isozymes involved are CYP2D6 and CYP3A4.[6] These enzymes catalyze reactions such as:
-
Hydroxylation: Addition of a hydroxyl group to the indole (B1671886) ring or alkyl side chain.
-
N-demethylation: Removal of methyl groups from the terminal amine.
-
Oxidation: Conversion of the ethylamino side chain to a carboxylic acid.
An in vitro study utilizing human liver microsomes identified fifteen metabolites of 4-AcO-DMT, the majority being products of these Phase I biotransformations.[3]
Phase II Metabolism: The primary Phase II metabolic pathway for the 4-hydroxy metabolites is glucuronidation, where glucuronic acid is conjugated to the hydroxyl group, facilitating excretion.[3]
Comparative Metabolic Stability
Direct quantitative data on the metabolic stability of 4-AcO-MALT and a range of its derivatives is not available in the current body of scientific literature. However, based on the known structure-activity relationships of tryptamines, some general comparisons can be inferred. The stability of the N,N-dialkyl substituents can influence the rate of metabolism by CYP enzymes. Bulkier or more complex alkyl groups may sterically hinder the approach of the enzyme, potentially slowing down metabolism compared to simpler substituents like the dimethyl groups in 4-AcO-DMT.
To definitively compare the metabolic stability of 4-AcO-MALT and its derivatives, in vitro studies using human liver microsomes or hepatocytes would be required. Such studies would yield key quantitative parameters as outlined in the table below.
Table 1: Key Parameters for Assessing Metabolic Stability
| Parameter | Description | Method of Determination | Significance |
| Half-life (t1/2) | The time required for the concentration of the parent compound to decrease by half. | In vitro incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis at multiple time points. | A shorter half-life indicates lower metabolic stability. |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow. | Calculated from the rate of disappearance of the parent compound in an in vitro metabolic assay. | A higher intrinsic clearance suggests faster metabolism and lower stability. |
| Metabolite Profile | Identification and quantification of the metabolites formed. | LC-MS/MS analysis of the incubation mixture after a set period. | Provides insight into the specific metabolic pathways and potential for active metabolites. |
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes, which can be adapted to compare 4-AcO-MALT and its derivatives.
In Vitro Microsomal Metabolic Stability Assay
1. Objective: To determine the in vitro half-life and intrinsic clearance of 4-AcO-MALT and its derivatives upon incubation with human liver microsomes.
2. Materials:
-
Test compounds (4-AcO-MALT and derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of each test compound by diluting the stock solution in phosphate buffer.
-
In a 96-well plate, add the human liver microsomes and the NADPH regenerating system to the phosphate buffer. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound working solution to the wells. The final concentration of the test compound is typically around 1 µM.
-
Incubate the plate at 37°C with constant shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).
Visualization of Pathways
Signaling Pathway of Active Metabolites
The primary psychedelic effects of 4-acetoxy tryptamines are mediated by their active 4-hydroxy metabolites, which are agonists at serotonin (B10506) receptors, particularly the 5-HT2A receptor.[1][6][8]
Caption: Bioactivation and subsequent 5-HT2A receptor signaling pathway.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the general workflow for determining the metabolic stability of a compound using an in vitro microsomal assay.
Caption: Workflow for in vitro microsomal metabolic stability assay.
Conclusion
While direct comparative data on the metabolic stability of 4-AcO-MALT and its derivatives is currently lacking in peer-reviewed literature, a robust framework exists for its determination. Based on studies of related compounds, particularly 4-AcO-DMT, it is evident that these molecules act as prodrugs, with initial hydrolysis to the active 4-hydroxy metabolite being the primary metabolic step. Subsequent metabolism is likely governed by CYP enzymes. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to build a comprehensive metabolic stability profile for this class of compounds. Such data is critical for the rational design and development of new therapeutic agents.
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 3. Tentative identification of in vitro metabolites of O-acetylpsilocin (psilacetin, 4-AcO-DMT) by UHPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin [frontiersin.org]
- 5. 4-AcO-MET - Wikipedia [en.wikipedia.org]
- 6. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Correlating In Vitro Receptor Binding with In Vivo Potency of 4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT): A Comparative Guide
This guide provides a detailed comparison of 4-AcO-MALT and related tryptamine (B22526) compounds, focusing on the correlation between their in vitro receptor binding affinities and their in vivo potencies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships within this class of molecules.
Introduction
4-Acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) is a synthetic tryptamine and an analogue of the psychedelic compound psilocin (4-HO-DMT). Like many 4-acetoxy tryptamines, it is hypothesized to be a prodrug that is rapidly hydrolyzed in the body to its corresponding 4-hydroxy analogue, in this case, 4-HO-MALT. The psychoactive effects of these compounds are primarily mediated by their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. Understanding the relationship between a compound's ability to bind to these receptors in vitro and its potency in living organisms (in vivo) is a cornerstone of psychedelic drug research and development.
This guide synthesizes available data to compare the pharmacological profile of tryptamines, with a focus on how substitutions at the 4-position of the indole (B1671886) ring and on the terminal nitrogen of the ethylamine (B1201723) side chain influence receptor binding and functional activity.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities (Ki, in nM) and in vivo potencies (ED50, in µmol/kg) for a selection of tryptamines. Lower Ki values indicate higher binding affinity, while lower ED50 values indicate higher in vivo potency.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| 4-AcO-DMT | 249 | 93 | 4 | 2 |
| 4-HO-DMT (Psilocin) | 129 | 79 | 1 | 1 |
| 4-HO-MET | 100 | 18 | 1 | 2 |
| 4-HO-DET | 115 | 20 | 1 | 2 |
| 4-HO-MALT | - | - | - | - |
| 4-AcO-DALT | 41 | 148 | 12 | 16 |
| 4-HO-DALT | 15 | 23 | 2 | 2 |
Data compiled from multiple sources. A hyphen (-) indicates that data was not available in the reviewed literature.
Table 2: In Vivo Potency (ED50) in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (µmol/kg) |
| 4-HO-DMT (Psilocin) | 1.07 |
| 4-AcO-DMT | 1.40 |
| 4-HO-MET | 0.65 |
| 4-HO-MALT | 2.24 |
| 4-AcO-DALT | 0.73 |
| 4-HO-DALT | 1.95 |
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to predict hallucinogenic potential in humans.[1]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of test compounds for various neurotransmitter receptors.
Methodology: Radioligand competition binding assays are performed using cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a buffer solution. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an assay buffer.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
In Vivo Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo potency of test compounds as 5-HT2A receptor agonists.
Methodology: The HTR assay is conducted in male C57BL/6J mice.
-
Animal Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Test compounds are dissolved in an appropriate vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection.[1]
-
Observation Period: Immediately after injection, mice are placed individually in observation chambers. The number of head twitches is counted for a defined period, usually 30-60 minutes.
-
Data Analysis: Dose-response curves are generated by plotting the mean number of head twitches against the dose of the test compound. The effective dose that produces 50% of the maximal response (ED50) is calculated using non-linear regression.[1]
Visualizations
Signaling Pathway of 5-HT2A Receptor Activation
Caption: 5-HT2A receptor activation pathway.
Experimental Workflow: From In Vitro Binding to In Vivo Potency
Caption: Workflow for correlating in vitro and in vivo data.
Discussion and Conclusion
The correlation between in vitro receptor binding and in vivo potency for psychedelic tryptamines is complex. While high affinity for the 5-HT2A receptor is a prerequisite for the hallucinogenic effects, it is not the sole determinant of in vivo potency.
Prodrug Hypothesis: For 4-acetoxy tryptamines like 4-AcO-MALT and 4-AcO-DMT, the in vitro binding affinities are often lower (higher Ki values) than their 4-hydroxy counterparts.[1][2] However, their in vivo potencies in the HTR assay are comparable.[1] This supports the hypothesis that 4-acetoxy compounds are rapidly deacetylated in vivo to their more active 4-hydroxy metabolites.[1][3] The rate and efficiency of this metabolic conversion are critical factors influencing the onset and duration of effects.
Role of Other Receptors: While the 5-HT2A receptor is central to the psychedelic experience, interactions with other receptors, such as the 5-HT1A receptor, can modulate the overall pharmacological effect. Activation of 5-HT1A receptors has been suggested to have a negative or buffering effect on the 5-HT2A-mediated HTR.[4] This highlights the importance of a comprehensive receptor binding profile to understand a compound's in vivo effects.
Structure-Activity Relationships (SAR):
-
4-Position Substitution: The data consistently show that 4-hydroxy tryptamines have high affinity for 5-HT receptors.[2] Acetylation at this position generally reduces in vitro affinity but has a less pronounced effect on in vivo potency, likely due to metabolic conversion.[1]
-
N,N-Dialkyl Substitution: The nature of the alkyl groups on the terminal nitrogen significantly influences both receptor binding and in vivo potency. For instance, increasing the bulk of the N-alkyl substituents can affect potency.[1] The presence of an allyl group, as in 4-AcO-MALT and 4-HO-MALT, contributes to the unique pharmacological profile of these compounds.
References
- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crb.wisc.edu [crb.wisc.edu]
A Comparative Safety Profile of 4-AcO-MALT and Psilocin for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the safety profiles of two psychoactive tryptamine (B22526) compounds: 4-acetoxy-N-methyl-N-allyltryptamine (4-AcO-MALT) and psilocin. While psilocin, the active metabolite of psilocybin, has been the subject of extensive research, 4-AcO-MALT is a lesser-known synthetic tryptamine for which safety data is sparse. This document aims to collate the available scientific information to facilitate a preliminary safety assessment for research and drug development purposes.
Introduction to the Compounds
Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a naturally occurring psychedelic prodrug found in over 200 species of mushrooms.[1] It is the primary psychoactive metabolite of psilocybin and is responsible for its hallucinogenic effects. Psilocin's mechanism of action is primarily mediated by its agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype.[2]
4-AcO-MALT (4-acetoxy-N-methyl-N-allyltryptamine) is a synthetic tryptamine and an analogue of psilocin. It is presumed to be a prodrug of 4-HO-MALT, which is structurally similar to psilocin.[3][4] Much of the understanding of 4-AcO-MALT's effects and safety is extrapolated from its structural similarity to other acetylated tryptamines like 4-AcO-DMT (psilacetin), which is a well-established prodrug for psilocin.[5][6]
Quantitative Safety Data
| Parameter | 4-AcO-MALT | Psilocin | Species | Route of Administration | Source(s) |
| Median Lethal Dose (LD50) | Data not available | 280 mg/kg | Mouse | Oral | [7][8] |
| 293.07 mg/kg | Mouse | Intraperitoneal | [9][10] |
Adverse Effects Profile
The adverse effects of psilocin have been documented in clinical and recreational use settings. For 4-AcO-MALT, the adverse effect profile is largely anecdotal and inferred from its presumed conversion to 4-HO-MALT and comparison with similar compounds like 4-AcO-DMT.
| Adverse Effect Category | 4-AcO-MALT (presumed/anecdotal) | Psilocin (documented) | Source(s) |
| Psychological | Anxiety, paranoia, confusion, potential for challenging psychoactive experiences. | Anxiety, paranoia, fear, confusion, hallucinations, transient psychosis.[11][12] | [11] |
| Cardiovascular | Increased heart rate and blood pressure. | Transient increases in heart rate and blood pressure.[13][14] In rare high-dose cases or in medically compromised individuals, more severe cardiovascular events have been reported.[15] | [11][13][14][15] |
| Gastrointestinal | Nausea, vomiting. | Nausea, vomiting.[16] | [11][16] |
| Neurological | Dizziness, potential for Hallucinogen Persisting Perception Disorder (HPPD). | Dizziness, muscle weakness, lack of coordination. In rare cases, neurotoxicity and cytotoxic lesions have been reported.[16][17] | [11][16][17] |
Receptor Binding Affinity
The primary mechanism of action for both compounds is believed to be through interaction with serotonin receptors. Psilocin is a known agonist at multiple serotonin receptor subtypes. 4-HO-MALT, the presumed active metabolite of 4-AcO-MALT, also acts as a serotonin receptor agonist.[3]
| Receptor Subtype | 4-HO-MALT (Ki, nM) | Psilocin (Ki, nM) | Source(s) |
| 5-HT2A | Agonist activity confirmed | Agonist activity confirmed | [3] |
| 5-HT2B | Agonist activity confirmed | Agonist activity confirmed | [3] |
| 5-HT2C | Agonist activity confirmed | Agonist activity confirmed | [3] |
Note: Specific Ki values for 4-HO-MALT are not consistently reported across publicly available literature. The table indicates confirmed agonist activity.
Signaling Pathways and Experimental Workflows
To understand the pharmacological activity and assess the safety of these compounds, specific experimental workflows are employed. The following diagrams illustrate a generalized signaling pathway for 5-HT2A receptor activation and a typical workflow for in vitro safety assessment.
Detailed Experimental Protocols
Serotonin Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of a test compound for specific serotonin receptor subtypes.
Materials:
-
Test compound (4-AcO-MALT or psilocin)
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT2A)
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA)
-
Non-specific binding control (e.g., 10 µM mianserin (B1677119) for 5-HT2A)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Test compound (4-AcO-MALT or psilocin)
-
A suitable cell line (e.g., HEK293, SH-SY5Y)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and appropriate vehicle controls. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log concentration of the test compound to determine the IC50 (the concentration that reduces cell viability by 50%).
In Vivo Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a test compound in a rodent model.
Materials:
-
Test compound (4-AcO-MALT or psilocin)
-
Vehicle for administration (e.g., saline, distilled water)
-
Rodents (e.g., mice or rats) of a specific strain, age, and sex.
-
Appropriate housing and care facilities.
Procedure:
-
Divide the animals into several groups, including a control group receiving only the vehicle.
-
Administer the test compound to the experimental groups at a range of increasing doses. The route of administration (e.g., oral, intraperitoneal) should be relevant to the intended human use.
-
Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality. Observations should include changes in behavior, appearance, weight, and any signs of distress.
-
Record the number of mortalities in each group.
-
Analyze the dose-response data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.
-
Conduct a gross necropsy on all animals at the end of the study to identify any treatment-related macroscopic changes.
Conclusion
The available data indicates that psilocin has a relatively favorable safety profile in controlled settings, though it is not without risks, particularly at high doses or in individuals with pre-existing cardiovascular or psychiatric conditions. For 4-AcO-MALT, a comprehensive safety profile is yet to be established through rigorous scientific investigation. Based on its structural similarity to psilocin and other acetylated tryptamines, it is hypothesized to have a similar mechanism of action and potential for adverse effects. However, the absence of specific toxicological data, such as an LD50, necessitates a cautious approach in a research setting.
Researchers and drug development professionals should consider the data gaps for 4-AcO-MALT and conduct thorough preclinical safety assessments, including in vitro and in vivo studies as outlined in this guide, before proceeding to human trials. This comparative guide serves as a foundational resource to inform such safety evaluations.
References
- 1. Developmental Neurotoxicity Screen of Psychedelics and Other Drugs of Abuse in Larval Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-HO-MALT - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 6. A qualitative descriptive analysis of effects of psychedelic phenethylamines and tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
- 8. Psilocybin Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Research on acute toxicity and the behavioral effects of methanolic extract from psilocybin mushrooms and psilocin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. recovered.org [recovered.org]
- 12. medlink.com [medlink.com]
- 13. Psilocybin - Wikipedia [en.wikipedia.org]
- 14. Cardiovascular safety of psychedelic medicine: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular Effects and Safety of Classic Psychedelics - Mass General Advances in Motion [advances.massgeneral.org]
- 16. Shroomery - Psilocybe Toxicity Information [shroomery.org]
- 17. casereports.bmj.com [casereports.bmj.com]
Safety Operating Guide
Navigating the Disposal of 4-Acetoxy-MALT: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel psychoactive substances like 4-Acetoxy-N-methyl-N-allyltryptamine (4-Acetoxy-MALT) is a critical component of laboratory safety and regulatory compliance. Due to its classification as a tryptamine (B22526) and its potential as a psychedelic drug, disposal procedures must be approached with meticulous attention to detail, considering both its chemical properties and its potential legal status. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of 4-Acetoxy-MALT.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for 4-Acetoxy-MALT.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [1][2] |
| Molar Mass | 272.348 g·mol⁻¹ | [3] |
| Appearance | Tan solid material | [4] |
| Purity | ≥98% | [1] |
| Solubility | Acetonitrile: 10 mg/ml | [1] |
| λmax | 223 nm | [1] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard lab coat will protect from accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. Work should be conducted in a well-ventilated area, preferably a fume hood.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse eyes thoroughly with water for several minutes.
-
Ingestion: Seek immediate medical attention.[6]
Disposal Procedures for 4-Acetoxy-MALT
Step 1: Classification and Waste Stream Identification
The first step is to determine the appropriate waste stream for 4-Acetoxy-MALT. As a research chemical, it should be treated as hazardous chemical waste. Furthermore, given its pharmacological activity, it may be classified as a controlled substance or a controlled substance analog in your region. This classification will dictate the specific disposal pathway.
Step 2: Inactivation (Optional and to be performed with caution)
Chemical inactivation can be a method to render the compound non-psychoactive before disposal. However, this should only be attempted by qualified personnel with a thorough understanding of the chemical reactions involved. A potential, though not explicitly tested for this compound, method for tryptamines involves oxidation. This process must be carefully evaluated and validated before implementation.
Step 3: Packaging and Labeling
-
Segregation: Do not mix 4-Acetoxy-MALT waste with other waste streams unless explicitly permitted by your EHS office.
-
Container: Use a designated, leak-proof, and chemically compatible container for the waste.
-
Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"4-Acetoxy-N-methyl-N-allyltryptamine"
-
CAS Number: 2711006-97-0[1]
-
Approximate quantity
-
Date of accumulation
-
Step 4: Storage
Store the labeled waste container in a secure, designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
Step 5: Disposal
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. If 4-Acetoxy-MALT is classified as a controlled substance, a DEA-registered reverse distributor may be required for its transport and destruction.[7] Incineration is often the preferred method for the final destruction of such compounds to ensure they are rendered non-retrievable.[7]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 4-Acetoxy-MALT.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [precision.fda.gov]
- 3. 4-AcO-MALT - Wikipedia [en.wikipedia.org]
- 4. Monographs [cfsre.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Safe Handling and Disposal of 4-Acetoxy-MALT: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Acetoxy-N-methyl-N-allyl-tryptamine (4-Acetoxy-MALT). The following procedural guidance outlines operational plans for safe handling, emergency response, and proper disposal to ensure a secure laboratory environment.
Hazard Identification and Toxicology
4-Acetoxy-MALT is an analytical reference standard categorized as a tryptamine.[1] Due to its classification as a research chemical, comprehensive toxicological data is not available. However, based on the data for the parent compound, tryptamine, and structurally similar analogues, it should be handled as a hazardous substance with potential for harm if ingested or through skin contact.[2]
The primary hazards are associated with its classification as a Category 4 substance for acute oral and dermal toxicity.[3] It may cause skin, eye, and respiratory irritation.[2][4] All personal contact, including inhalation of dust or aerosols, should be strictly avoided.[4][5]
Quantitative Toxicological Data
Specific toxicological values such as an LD50 or Occupational Exposure Limits (OELs) have not been established for 4-Acetoxy-MALT. The data for the parent compound, Tryptamine, is provided below for reference.
| Compound | Test | Route | Species | Value |
| Tryptamine | LD50 | Intraperitoneal | Rat | 223 mg/kg[2][4] |
| Tryptamine | LD50 | Intraperitoneal | Mouse | 100 mg/kg[2][4] |
Occupational Exposure Limits (OELs):
-
Time-Weighted Average (TWA): Not established.
-
Short-Term Exposure Limit (STEL): Not established.
Given the lack of specific data, a conservative approach to handling is mandatory.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to preventing exposure. The following table outlines the required PPE for handling 4-Acetoxy-MALT.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (Powder-Free) | Prevents dermal absorption.[5] Double-gloving is recommended for handling concentrated solutions. |
| Body Protection | Disposable Gown or Dedicated Laboratory Coat | Protects skin and personal clothing from contamination.[5] Must be removed before leaving the work area. |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[5] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Required when handling the solid/powder form or when dust/aerosol generation is possible.[6] |
Operational and Handling Protocols
Engineering Controls:
-
All work with 4-Acetoxy-MALT, both solid and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use a designated area within the lab for handling this compound to prevent cross-contamination.
Safe Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing (Solid Form): Conduct weighing of the powdered compound within the fume hood. Use anti-static weigh paper or a tared container to minimize dust dispersal.
-
Handling: Avoid all direct contact.[5] Use spatulas and other appropriate tools. If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After use, securely seal the primary container. Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Hygiene: Immediately wash hands and any exposed skin with soap and water after completing work and removing PPE.[5]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
Spill Response Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or outside of a containment hood.
-
Assess: Evaluate the extent of the spill. For a minor spill contained within a fume hood, trained lab personnel may proceed with cleanup. For major spills, contact the institutional Environmental Health and Safety (EHS) department.
-
Secure: Restrict access to the spill area.
-
Decontaminate:
-
Don appropriate PPE (respirator, double gloves, gown, eye protection).
-
For solid spills: Gently cover the powder with damp paper towels to avoid raising dust.[4] Do not use dry cloths.
-
Carefully collect the absorbed material using a scoop or forceps and place it into a labeled hazardous waste container.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Wipe the spill area with a suitable solvent, followed by soap and water.
-
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and EHS department.
Caption: Protocol for the safe disposal of 4-Acetoxy-MALT waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
